molecular formula C178H303F3N52O43S B10829822 Cecropin B (trifluoroacetate salt)

Cecropin B (trifluoroacetate salt)

カタログ番号: B10829822
分子量: 3949 g/mol
InChIキー: VWTUEJAIDBXHIK-JAGWGCJLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cecropin B (trifluoroacetate salt) is a useful research compound. Its molecular formula is C178H303F3N52O43S and its molecular weight is 3949 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cecropin B (trifluoroacetate salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cecropin B (trifluoroacetate salt) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C178H303F3N52O43S

分子量

3949 g/mol

IUPAC名

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C176H302N52O41S.C2HF3O2/c1-25-97(15)140(174(269)224-139(96(13)14)168(263)212-113(57-36-43-72-179)155(250)199-101(19)145(240)198-91-134(234)228-79-50-64-128(228)167(262)202-104(22)149(244)225-141(98(16)26-2)171(266)203-105(23)148(243)222-137(94(9)10)169(264)219-123(82-93(7)8)152(247)196-89-132(232)205-119(65-67-135(235)236)156(251)201-102(20)146(241)206-112(56-35-42-71-178)154(249)200-103(21)147(242)215-122(144(187)239)81-92(5)6)221-133(233)90-197-153(248)126(85-129(185)229)217-160(255)118(63-49-78-193-176(190)191)213-172(267)143(100(18)28-4)227-166(261)127(86-130(186)230)218-157(252)111(62-48-77-192-175(188)189)204-131(231)88-195-151(246)121(69-80-270-24)211-159(254)114(58-37-44-73-180)207-161(256)120(66-68-136(237)238)214-173(268)142(99(17)27-3)226-163(258)117(61-40-47-76-183)208-158(253)115(59-38-45-74-181)209-164(259)124(83-106-51-30-29-31-52-106)220-170(265)138(95(11)12)223-162(257)116(60-39-46-75-182)210-165(260)125(216-150(245)109(184)54-34-41-70-177)84-107-87-194-110-55-33-32-53-108(107)110;3-2(4,5)1(6)7/h29-33,51-53,55,87,92-105,109,111-128,137-143,194H,25-28,34-50,54,56-86,88-91,177-184H2,1-24H3,(H2,185,229)(H2,186,230)(H2,187,239)(H,195,246)(H,196,247)(H,197,248)(H,198,240)(H,199,250)(H,200,249)(H,201,251)(H,202,262)(H,203,266)(H,204,231)(H,205,232)(H,206,241)(H,207,256)(H,208,253)(H,209,259)(H,210,260)(H,211,254)(H,212,263)(H,213,267)(H,214,268)(H,215,242)(H,216,245)(H,217,255)(H,218,252)(H,219,264)(H,220,265)(H,221,233)(H,222,243)(H,223,257)(H,224,269)(H,225,244)(H,226,258)(H,227,261)(H,235,236)(H,237,238)(H4,188,189,192)(H4,190,191,193);(H,6,7)/t97-,98-,99-,100-,101-,102-,103-,104-,105-,109-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,137-,138-,139-,140-,141-,142-,143-;/m0./s1

InChIキー

VWTUEJAIDBXHIK-JAGWGCJLSA-N

異性体SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O

正規SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O

製品の起源

United States

Foundational & Exploratory

Structure and Amphipathic Alpha-Helical Properties of Cecropin B Peptide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cecropin B, a cationic antimicrobial peptide (AMP) originally isolated from the giant silk moth (Hyalophora cecropia), represents a paradigm of amphipathic


-helical engineering. Unlike traditional antibiotics that target specific enzymatic pathways, Cecropin B functions through a rapid, membrane-disruptive mechanism that defies simple resistance acquisition. This guide dissects the structural determinants of its activity, specifically the interplay between its amphipathic N-terminus and hydrophobic C-terminus, and provides validated protocols for its synthesis, characterization, and functional assessment.
Structural Biochemistry

The efficacy of Cecropin B is encoded directly in its primary sequence, which dictates its folding behavior in membrane-mimetic environments.

1.1 Primary Sequence and Domain Architecture

Sequence (35 residues): H-Lys-Trp-Lys-Val-Phe-Lys-Lys-Ile-Glu-Lys-Met-Gly-Arg-Asn-Ile-Arg-Asn-Gly-Ile-Val-Lys-Ala-Gly-Pro-Ala-Ile-Ala-Val-Leu-Gly-Glu-Ala-Lys-Ala-Leu-NH2

Structural Domains:

  • N-Terminal Helix (Residues 1–21): Highly cationic and amphipathic. This domain drives the initial electrostatic attraction to negatively charged bacterial membranes (LPS/Lipoteichoic acid).

  • Flexible Hinge (Residues 22–24): A Gly-Pro-Ala region that introduces a "kink," allowing the peptide to orient itself flexibly within the lipid bilayer.

  • C-Terminal Helix (Residues 25–35): Predominantly hydrophobic.[1] This tail anchors the peptide into the hydrophobic core of the membrane, stabilizing the pore.

1.2 Physicochemical Properties

The following parameters are critical for quality control and formulation stability.

PropertyValuebiological Significance
Molecular Weight ~3835 DaSmall enough for rapid diffusion; large enough for stable helix formation.
Net Charge (pH 7.0) +7High cationicity ensures selectivity for anionic bacterial membranes over zwitterionic mammalian membranes.
Isoelectric Point (pI) ~11.3Remains cationic in physiological and acidic tumor microenvironments.
Hydrophobicity ~40%Balances solubility in aqueous serum with affinity for lipid bilayers.
C-Terminal Modification Amidation (-NH2)Essential for full biological activity; prevents charge repulsion at the C-terminus.
Mechanism of Action: The Lytic Transition

Cecropin B does not rely on a single receptor. Instead, it follows a concentration-dependent phase transition from surface adsorption to transmembrane insertion.

2.1 The "Carpet" to "Toroidal Pore" Model
  • Electrostatic Recruitment: The cationic N-terminus binds to anionic phospholipid headgroups.

  • Carpet Formation: Peptides align parallel to the membrane surface.[2] This induces surface tension and membrane thinning.[3]

  • Critical Threshold: Once a local concentration threshold is reached, the strain forces the peptides to reorient perpendicular to the membrane.

  • Toroidal Pore Formation: The peptides insert, bending the lipid monolayer continuously with the pore lining. The pore is lined by both peptide and lipid headgroups.[2][4]

2.2 Visualization of Signaling/Mechanism

CecropinMechanism Recruitment Electrostatic Recruitment (Cationic N-term <-> Anionic Lipids) Carpet Carpet State (Peptides parallel to surface) Recruitment->Carpet Accumulation Carpet->Recruitment Cooperativity Strain Membrane Thinning & Positive Curvature Strain Carpet->Strain Surface Tension Increase Reorientation Peptide Reorientation (Parallel -> Perpendicular) Strain->Reorientation Threshold Reached Pore Toroidal Pore Formation (Cell Lysis) Reorientation->Pore Bilayer Insertion

Figure 1: The stepwise transition of Cecropin B from surface binding (Carpet model) to membrane rupture (Toroidal Pore).

Biophysical Characterization

To validate the structural integrity of synthesized Cecropin B, Circular Dichroism (CD) is the gold standard.

  • Aqueous Buffer: The peptide exhibits a Random Coil conformation (Minimum at ~198 nm). This unstructured state is crucial for solubility in the bloodstream.

  • Membrane Mimetic (e.g., TFE, SDS, Liposomes): The peptide folds into an Alpha-Helix .

    • Signature: Double minima at 208 nm and 222 nm .

    • Ratio: The ratio of

      
       indicates the packing of the helices (monomeric vs. coiled-coil).
      
Experimental Protocols (Self-Validating)
4.1 Solid-Phase Peptide Synthesis (SPPS) & Purification

Objective: Produce >95% pure Cecropin B with correct C-terminal amidation.

Protocol:

  • Resin Selection: Use Rink Amide MBHA resin .[5] Self-Validation: This resin naturally yields a C-terminal amide upon cleavage, ensuring biological activity.

  • Coupling: Fmoc-chemistry using HBTU/DIPEA.

    • Checkpoint: Perform a Kaiser test (ninhydrin) after every coupling step. Blue = incomplete coupling (repeat step); Yellow = complete.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Purification: RP-HPLC on a C18 column.

    • Gradient: 10–60% Acetonitrile in water (with 0.1% TFA).

    • Validation: Mass Spectrometry (ESI-MS) must show a peak at [M+H]+ ≈ 3836.8.

4.2 Workflow Visualization

SynthesisWorkflow Start Start: Rink Amide Resin Coupling Fmoc-AA Coupling (HBTU/DIPEA) Start->Coupling Test Kaiser Test Coupling->Test Test->Coupling Blue (Fail) Deprotect Fmoc Deprotection (20% Piperidine) Test->Deprotect Yellow (Pass) Deprotect->Coupling Next AA Cleave TFA Cleavage Deprotect->Cleave Final AA Purify C18 HPLC Purification Cleave->Purify QC QC: ESI-MS & Analytical HPLC Purify->QC

Figure 2: Iterative synthesis workflow with integrated Kaiser test checkpoints for quality assurance.

4.3 Minimum Inhibitory Concentration (MIC) Assay

Objective: Quantify antibacterial potency.

  • Preparation: Dilute peptide in 0.01% acetic acid/0.2% BSA (prevents sticking to plastic).

  • Inoculum: E. coli (ATCC 25922) diluted to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plate Setup: 96-well polypropylene plate (polystyrene binds cationic peptides).

  • Incubation: 18–24 hours at 37°C.

  • Readout: OD600.

    • Self-Validation: Include a "Sterility Control" (broth only) and "Growth Control" (bacteria only). If Sterility shows growth or Growth shows inhibition, the assay is void.

Therapeutic Engineering & Applications

Recent research highlights Cecropin B's potential beyond simple antibacterials.[6]

  • Anticancer Activity: Cecropin B exhibits selective cytotoxicity against bladder and gastric carcinoma cells.[7] The mechanism involves targeting the exposed phosphatidylserine on the outer leaflet of cancer cell membranes, a feature absent in normal mammalian cells.

  • Peptide Hybrids: To increase stability, hybrids such as Cecropin A-Melittin (CAM) have been engineered. These retain the lytic activity of Melittin but utilize the specificity domain of Cecropin to reduce hemolysis.

References
  • Structure and Activity: Moore, A. J., et al. "Antimicrobial activity of cecropins." Journal of Peptide Science.

  • Mechanism of Action: Gazit, E., et al. "Mode of action of the antibacterial cecropin B2: a spectrofluorometric study." Biochemistry.

  • Anticancer Properties: Suttmann, H., et al. "Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells."[7] BMC Urology.

  • NMR Structure: Holak, T. A., et al.[8] "The solution conformation of the antibacterial peptide cecropin A: a nuclear magnetic resonance study." Biochemistry.

  • Synthesis Protocols: Merrifield, R. B. "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society.

Sources

Technical Guide: Role of Cecropin B in Disrupting Mitochondrial Membranes in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cecropin B (CecB), a cationic antimicrobial peptide (AMP) originally isolated from Hyalophora cecropia, has emerged as a potent anticancer agent.[1][2] Unlike traditional chemotherapeutics that rely on dividing cell interference, CecB utilizes a membranolytic mechanism that exploits the fundamental electrostatic differences between cancerous and normal cells.

This guide details the specific role of CecB in mitochondrial membrane disruption —a "second-hit" mechanism that follows surface membrane permeabilization. We will explore the structural basis of this selectivity, the signaling cascade leading to apoptosis, and provide validated protocols for quantifying these effects in a research setting.

Structural & Mechanistic Architecture

The Amphipathic "Selectivity Filter"

Cecropin B is a 35-amino acid peptide defined by its cationic, amphipathic


-helical structure. This structure is the engine of its selectivity.
  • Cancer Cells (Anionic Target): Cancer cell membranes are characterized by a high net negative charge due to the externalization of phosphatidylserine (PS) and the overexpression of O-glycosylated mucins. CecB is electrostatically attracted to this surface.[3]

  • Normal Cells (Zwitterionic Neutrality): Healthy mammalian cell membranes are largely zwitterionic (neutral), composed primarily of phosphatidylcholine and sphingomyelin, effectively repelling the cationic peptide.

The Dual-Action Mechanism

Once bound, CecB operates via two distinct kinetic phases:

  • Surface Poration: Formation of transmembrane pores (toroidal or carpet model) causing immediate ion leakage and necrosis.

  • Mitochondrial Translocation: A sub-population of peptides translocates into the cytoplasm, specifically targeting the mitochondrial outer membrane (MOM). This intracellular attack triggers the intrinsic apoptotic pathway, acting as a "fail-safe" if surface disruption is incomplete.

The Mitochondrial Disruption Cascade (The "Kill Switch")

The mitochondrial effect is not merely collateral damage; it is a specific sequence of bioenergetic failures.

  • MOM Permeabilization: CecB inserts into the mitochondrial outer membrane, neutralizing the proton gradient.

  • 
     Collapse:  The electrochemical potential (
    
    
    
    ) dissipates, halting ATP synthesis.
  • ROS Generation: Electron transport chain decoupling leads to a surge in Reactive Oxygen Species (ROS).

  • Cytochrome c Release: Pore formation allows Cytochrome c to escape into the cytosol, activating the apoptosome (Apaf-1 + Caspase-9).

Visualization: Cecropin B Signaling Pathway

The following diagram illustrates the mechanistic flow from binding to apoptosis.

CecropinMechanism CecB Cecropin B (Cationic Peptide) Membrane Cancer Cell Membrane (Anionic/PS-rich) CecB->Membrane Electrostatic Attraction Endocytosis Translocation / Pore Formation Membrane->Endocytosis Mitochondria Mitochondrial Outer Membrane Endocytosis->Mitochondria Intracellular Targeting DeltaPsi Loss of Membrane Potential (ΔΨm Collapse) Mitochondria->DeltaPsi Membrane Depolarization ROS ROS Surge DeltaPsi->ROS CytC Cytochrome c Release DeltaPsi->CytC Apoptosis Apoptosis / Cell Death ROS->Apoptosis Oxidative Stress Caspase Caspase-3/9 Activation CytC->Caspase Caspase->Apoptosis

Caption: Mechanistic pathway of Cecropin B inducing mitochondrial dysfunction and subsequent apoptosis in cancer cells.[3][4][5]

Quantitative Efficacy Data

The following table summarizes key quantitative findings regarding Cecropin B's efficacy across various cancer lines, highlighting the concentration windows required for mitochondrial involvement.

Cancer TypeCell LineIC50 / Effective Conc.[5]Key Mitochondrial ObservationSource
Bladder 486P, RT4, 647V~212 µg/mL (IC50)Direct lysis + Apoptosis inductionSuttmann et al. [1]
Hepatocellular BEL-7402100 µM10.9% Apoptosis rate (72h); Fas/FasL upregulationZhu et al.[6][7] [2]
Breast MDA-MB-231120 µM~33% Cytostasis; Significant membrane disruptionMatei et al. [3]
Breast 4T1 (Murine)2 µg/mL9% Apoptosis (4h); Caspase-3 upregulationZang et al. [4]

Experimental Validation Protocols

To rigorously validate Cecropin B's mitochondrial mechanism, researchers must move beyond simple viability assays (MTT) and employ specific mitochondrial probes.

Protocol A: Mitochondrial Membrane Potential Analysis ( )

Objective: Quantify the collapse of the mitochondrial electrochemical gradient using JC-1 dye. Principle: JC-1 forms red aggregates in healthy, polarized mitochondria. Upon depolarization (CecB attack), it remains a green monomer. A shift from Red


 Green fluorescence indicates toxicity.

Materials:

  • Cancer Cell Line (e.g., HepG2 or T24)

  • Cecropin B (HPLC purified, >95%)

  • JC-1 Stain Kit

  • Positive Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone)

  • Flow Cytometer (488nm excitation)

Workflow:

  • Seeding: Plate

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Treatment:

    • Vehicle Control: PBS

    • Positive Control: 50 µM CCCP (30 min)

    • Experimental: Cecropin B (Titration: 25, 50, 100, 200 µg/mL) for 4h, 12h, 24h.

  • Staining:

    • Wash cells 2x with PBS.

    • Add JC-1 working solution (final conc. 2 µM).

    • Incubate 20 min at 37°C in dark.

  • Acquisition:

    • Resuspend in FACS buffer.

    • Measure fluorescence:

      • FL2 (Red): Healthy aggregates (~590 nm).

      • FL1 (Green): Depolarized monomers (~529 nm).

  • Analysis: Calculate the Ratio of Red/Green. A decrease in this ratio confirms mitochondrial disruption.

Protocol B: ROS Generation Assay

Objective: Confirm that mitochondrial damage leads to oxidative stress.

  • Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).

  • Treatment: Treat cells with CecB (IC50 concentration) for 1-4 hours.

  • Incubation: Add 10 µM DCFH-DA for 30 min.

  • Detection: Flow cytometry or Fluorescence Microscopy (Ex/Em: 485/535 nm).

  • Validation: Pre-treat a control group with NAC (N-acetylcysteine, 5 mM) to block ROS; if CecB toxicity persists, the mechanism involves direct lysis rather than just oxidative stress.

Visualization: Experimental Workflow

This diagram outlines the decision tree for validating the mechanism.

ExperimentalWorkflow Start Start: Cell Culture Treatment Treat with Cecropin B (Time-Course) Start->Treatment Assay1 Assay 1: JC-1 Staining (Mito Potential) Treatment->Assay1 Assay2 Assay 2: Annexin V/PI (Apoptosis vs Necrosis) Treatment->Assay2 Result1 Red/Green Ratio Drop? (Depolarization) Assay1->Result1 Result2 Annexin V+ / PI- ? (Early Apoptosis) Assay2->Result2 Conclusion1 Mechanism: Mitochondrial Pathway Confirmed Result1->Conclusion1 Yes Conclusion2 Mechanism: Direct Membrane Lysis Result1->Conclusion2 No (Stable Ratio) Result2->Conclusion1 Yes Result2->Conclusion2 No (PI+ only)

Caption: Experimental decision tree to distinguish between mitochondrial apoptosis and direct necrotic lysis.

Therapeutic Implications & Challenges[9]

While the in vitro efficacy of Cecropin B is robust, translating this to clinical applications requires addressing specific challenges:

  • Serum Stability: Natural CecB is susceptible to proteolytic degradation by serum proteases.

    • Solution: Use of D-amino acid enantiomers or encapsulation in liposomes.

  • Delivery: Systemic injection often leads to rapid clearance.

    • Strategy: Intratumoral injection or nanoparticle conjugation (e.g., gold nanoparticles) has shown better retention and efficacy in murine models [4].

  • Resistance: Unlike chemotherapy, the membranolytic mechanism makes it difficult for cancer cells to develop resistance via efflux pumps (MDR), as the target is the physical membrane structure itself.

References

  • Suttmann, H., et al. (2008).[8] Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells.[1][3][4][9][5][8] BMC Urology, 8:5. Link

  • Zhu, H.F., et al. (2010). Apoptosis-inducing activity of the antimicrobial peptide cecropin of Musca domestica in human hepatocellular carcinoma cell line BEL-7402 and the possible mechanism.[6][9][7][10] Acta Biochimica et Biophysica Sinica, 42(4), 259-265. Link

  • Matei, I., et al. (2015). The Cytotoxic Effect of Cecropin A and Cecropin B on the MDA-MB-231 and M14K Tumour Cell Lines.[10] Journal of Biosciences and Medicines, 3, 1-9. Link

  • Zang, G., et al. (2013).[1] Preventing Breast Cancer Growth by Cationic Cecropin B. Biology Systems, 2:112.[1] Link

  • Wu, C., et al. (2015). Cecropin-P17, an analog of Cecropin B, inhibits human hepatocellular carcinoma cell HepG-2 proliferation via regulation of ROS, Caspase, Bax, and Bcl-2. Journal of Peptide Science, 21(8), 661–668. Link

Sources

Methodological & Application

Application Note: Optimized Reconstitution and Handling of Cecropin B Trifluoroacetate Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

Cecropin B is a potent cationic antimicrobial peptide (AMP) originally isolated from the hemolymph of the giant silk moth (Hyalophora cecropia). It exhibits broad-spectrum activity against Gram-negative and Gram-positive bacteria by disrupting cell membranes via pore formation.

Synthetic Cecropin B is typically supplied as a Trifluoroacetate (TFA) salt .[1][2][3] This is a byproduct of solid-phase peptide synthesis (SPPS) and Reverse-Phase HPLC purification. While the TFA counterion stabilizes the peptide during lyophilization, it introduces specific challenges:

  • Acidity: Dissolving TFA salts in unbuffered sterile water creates a significantly acidic solution (pH 2.0–3.0), which can be cytotoxic in cell culture assays if not properly buffered upon dilution.

  • Net Peptide Content (NPC): The gross weight of the powder includes the peptide, the TFA counterions, and residual water. Ignoring NPC leads to significant dosing errors.

  • Adsorption: As an amphipathic helix, Cecropin B has hydrophobic domains that can adhere to standard plasticware, reducing effective concentration.

This guide provides a rigorous, self-validating protocol for reconstituting Cecropin B TFA salt in sterile water, ensuring maximum recovery, stability, and experimental reproducibility.

Pre-Protocol Considerations (The "Expertise" Pillar)

Material Selection
  • Vessels: Use LoBind® (low protein binding) polypropylene tubes. Standard microcentrifuge tubes can result in 5–20% peptide loss due to adsorption of the hydrophobic C-terminal helix.

  • Solvent: Sterile Water for Injection (WFI) or Nuclease-free water. Ensure endotoxin levels are <0.05 EU/mL if used for cell culture.

  • Handling: Wear powder-free nitrile gloves. Cecropin B contains Methionine (Met11) and Tryptophan (Trp2) , rendering it susceptible to oxidation. Minimize exposure to air.[4][5][6][7][8]

The "Net Peptide Content" (NPC) Critical Factor

Do not assume 1 mg of powder = 1 mg of peptide. Synthetic peptides are lyophilized salts. The "Gross Weight" is the sum of the peptide, counterions (TFA), and bound water.

  • Typical NPC: 60% – 80%.

  • Consequence: If you weigh 1 mg of powder (Gross) and dissolve in 1 mL water, your actual concentration might be only 0.7 mg/mL.

Visualizing the Challenge

The following diagrams illustrate the composition of the lyophilized salt and the reconstitution workflow.

Peptide_Composition_and_Workflow cluster_0 Anatomy of Lyophilized Cecropin B TFA Salt cluster_1 Reconstitution Logic Gross_Weight GROSS WEIGHT (100%) Peptide Fraction (60-80%) TFA Counterions (10-30%) Residual Water (5-10%) Start Start: Lyophilized Powder Calc Calculate Net Peptide Content (NPC) Start->Calc Dissolve Add Sterile Water (Target 1-2 mg/mL) Calc->Dissolve Check Visual Inspection: Clear? Dissolve->Check Sonication Brief Sonication (Low Power) Check->Sonication No QC QC: Measure A280 (Trp Absorbance) Check->QC Yes Sonication->Check Store Aliquot & Store (-80°C) QC->Store

Caption: Figure 1. Left: Composition of the lyophilized solid showing why gravimetric weighing is insufficient. Right: Optimized workflow for reconstitution ensuring solubility and concentration verification.

Detailed Protocol

Step 1: Calculation of Solvent Volume

Objective: Achieve a precise molar concentration based on the active peptide moiety.

  • Consult the Certificate of Analysis (CoA): Locate the value for Net Peptide Content (NPC) or Peptide Content % . If unavailable, estimate at 70% (0.7).

  • Formula:

    
    
    
  • Example:

    • Gross Weight: 2.0 mg

    • NPC from CoA: 75%

    • Target Stock: 2.0 mg/mL

Step 2: Reconstitution in Sterile Water

Objective: Solubilize the peptide without inducing aggregation or degradation.

  • Equilibration: Allow the peptide vial to warm to room temperature (20–25°C) for 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold hygroscopic powder.

  • Addition: Add the calculated volume of Sterile Water .

    • Note on pH: The resulting solution will be acidic (pH ~3.0) due to TFA dissociation. This acidity actually stabilizes the peptide against oxidation and proteolysis during storage. Do not neutralize the stock solution unless it is for immediate use in a pH-sensitive assay.

  • Mixing:

    • Gently tap the vial.

    • Vortex briefly (5–10 seconds) at medium speed.

    • Cecropin B is highly cationic (+7 charge) and generally dissolves well in water.

  • Troubleshooting (If particles persist):

    • Sonicate in a water bath for 1–2 minutes. Avoid heat generation.[6]

    • If still insoluble (rare for Cecropin B), add 0.1% Acetic Acid dropwise.

Step 3: Quality Control (Self-Validation)

Objective: Verify the actual concentration using UV spectrophotometry. Cecropin B contains Tryptophan (Trp) and Phenylalanine (Phe) , allowing for A280 quantification.

  • Extinction Coefficient (

    
    ): 
    
    • Cecropin B Sequence: KWKVFKKIEKMGRNIRNGIVKAGPAIAVLGEAKAL[9][10]

    • Trp (W): 1 residue. Tyr (Y): 0 residues. Cystine (C-C): 0.

    • Theoretical

      
      .
      
  • Measurement:

    • Dilute a small aliquot (e.g., 1:10) in water.

    • Measure Absorbance at 280 nm using a NanoDrop or quartz cuvette.

    • Calculate Concentration:

      
      .
      
Step 4: Aliquoting and Storage

Objective: Prevent freeze-thaw degradation.[4][5][6][7][8]

  • Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 20–50

    
    ) using LoBind tubes.
    
  • Inert Gas Overlay (Optional but Recommended): Gently blow Nitrogen or Argon gas into the vial headspace before closing to protect Methionine residues from oxidation.

  • Freezing: Flash freeze in liquid nitrogen or dry ice/ethanol if possible.

  • Storage:

    • -80°C: Stable for >6 months (Recommended).

    • -20°C: Stable for 1–3 months.

    • 4°C: Unstable. Use within 24–48 hours.

Quantitative Data Summary

ParameterSpecification / GuidelineReason
Solvent Sterile Water (Type I)Universal solvent; acidic pH of TFA salt stabilizes stock.
Solubility Limit > 2 mg/mLHigh positive charge (+7) ensures good aqueous solubility.
pH of Stock ~3.0 (Acidic)Result of TFA counterion dissociation.
Stability (-80°C) > 6 MonthsLow temp prevents hydrolysis and oxidation.[4]
Stability (RT) < 24 HoursSusceptible to proteases and oxidation (Met/Trp).
Plasticware Low-Binding PolypropylenePrevents adsorption of hydrophobic C-terminal helix.

Critical Application Note: Toxicity & Cell Culture

Warning: The TFA counterion is cytotoxic at high concentrations. When using this stock for cell culture (MIC assays, cytotoxicity studies):

  • Dilution Factor: Ensure the final dilution of the stock into culture media is at least 1:200 to 1:1000.

  • Buffering: The culture media (e.g., DMEM, RPMI) usually has sufficient buffering capacity (Bicarbonate/HEPES) to neutralize the trace acidity of the stock.

  • TFA Removal: If the assay is extremely sensitive (e.g., metabolic assays on stem cells), consider using Cecropin B Acetate Salt or performing a TFA-to-Acetate exchange using a desalting column, though this lowers yield.

References

  • GenScript. Cecropin B Peptide Properties and Handling. Available at: [Link]

  • Cornish, J., et al. "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes." American Journal of Physiology-Endocrinology and Metabolism 277.5 (1999): E779-E783. (Context on TFA toxicity).

Sources

Application Notes and Protocols: Preparation of Cecropin B Stock Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Cecropin B and Proper Solubilization

Cecropin B is a potent, cationic antimicrobial peptide (AMP) originally identified in the Cecropia moth, Hyalophora cecropia.[1] As a key component of the innate immune system in many insects, it exhibits broad-spectrum activity, particularly against Gram-negative bacteria.[1][2] Structurally, Cecropin B is a linear, α-helical peptide, typically 35-37 amino acids long, which lacks cysteine residues.[2] Its efficacy stems from its ability to disrupt the integrity of microbial cell membranes, a mechanism that is less prone to the development of resistance compared to conventional antibiotics.[2]

The peptide's cationic nature facilitates an initial electrostatic attraction to negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS).[2] Following this binding, the amphipathic α-helical structure of Cecropin B inserts into the lipid bilayer, leading to the formation of transmembrane pores or channels.[2][3] This permeabilization causes a loss of ion homeostasis and leakage of essential cytoplasmic contents, ultimately resulting in cell lysis and death.[1][2]

Given its potent biological activity, the precise and reliable preparation of Cecropin B solutions is paramount for reproducible experimental outcomes in cell culture. Improper handling, solubilization, or storage can lead to peptide degradation, aggregation, or loss of activity, compromising the integrity of research findings. This guide provides a comprehensive, field-proven methodology for the preparation, storage, and quality control of Cecropin B stock solutions, ensuring optimal performance in your cell culture applications.

cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer with Negatively Charged LPS Pore Transmembrane Pore Formation Membrane->Pore 2. Hydrophobic Insertion Leakage Leakage of Cytoplasmic Contents (Ions, ATP) Pore->Leakage 3. Permeabilization Lysis Cell Lysis & Death Leakage->Lysis 4. Loss of Homeostasis Cecropin Cationic Cecropin B Cecropin->Membrane 1. Electrostatic Attraction

Caption: Mechanism of Cecropin B-induced bacterial cell lysis.

Foundational Principles: Solvent Selection and Handling

The successful reconstitution of lyophilized Cecropin B hinges on understanding its physicochemical properties. As a cationic peptide, its solubility is highly dependent on pH.

Solvent Selection Rationale: The choice of solvent is the most critical step. A "trial-and-error" approach on a small aliquot is always recommended before dissolving the entire sample.[4]

SolventSuitability & RationaleUse Case
Sterile, Deionized Water Primary Choice. Cecropin B is generally water-soluble. Using high-purity, sterile water prevents contamination and the introduction of interfering ions.[2][5]For initial solubility testing and preparation of stock solutions for most cell culture applications.
Sterile, Dilute Acetic Acid (e.g., 0.01% - 10%) Excellent for Basic Peptides. Cecropin B has a net positive charge. A slightly acidic environment (pH < 7) ensures the amino groups are protonated, enhancing solubility and preventing aggregation.[2][6][7]Recommended if solubility in pure water is poor or if aggregation is observed. The acid is volatile and can be removed by lyophilization if necessary.[4]
Dimethyl Sulfoxide (DMSO) For Highly Hydrophobic Peptides. While effective, DMSO can be toxic to some cell lines, even at low concentrations.[8] It is also difficult to remove.Use as a last resort. If used, prepare a high-concentration stock in pure DMSO and then slowly dilute with aqueous buffer or media to the working concentration.[8][9]

Detailed Protocol: Preparation of a 1 mM Cecropin B Stock Solution

This protocol provides a step-by-step methodology for reconstituting lyophilized Cecropin B to create a validated, high-concentration stock solution.

Required Materials
  • Lyophilized Cecropin B peptide vial

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, deionized water (cell culture grade) or sterile 0.01% acetic acid solution

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Vortex mixer and/or benchtop sonicator

  • Sterile 0.22 µm syringe filter (e.g., PVDF or PES membrane)

  • Sterile syringe

Pre-Reconstitution Steps
  • Equilibrate Vial: Before opening, allow the lyophilized peptide vial to warm to room temperature for at least 20-30 minutes.[9] This critical step prevents atmospheric moisture from condensing inside the cold vial, which can compromise peptide stability.[10]

  • Brief Centrifugation: Gently centrifuge the vial to ensure the entire lyophilized powder is collected at the bottom.

  • Sterile Workspace: Perform all reconstitution steps in a laminar flow hood or a designated clean area to prevent microbial contamination.[11][12]

Reconstitution Workflow
  • Calculate Solvent Volume: Determine the volume of solvent needed to achieve the desired stock concentration (e.g., 1 mM). The molecular weight (MW) of Cecropin B is required for this calculation (typically ~3.8-4.0 kDa; always confirm from the manufacturer's data sheet).

    Formula: Volume (µL) = (Mass of peptide (mg) / MW of peptide ( g/mol )) * 1,000,000

    Example: For 1 mg of Cecropin B (MW ≈ 3850 g/mol ) to make a 1 mM stock: Volume (µL) = (1 mg / 3850 g/mol ) * 1,000,000 = 259.7 µL

  • Add Solvent: Using a sterile pipette, gently add the calculated volume of sterile water or 0.01% acetic acid to the vial.[5] Direct the solvent down the side of the vial rather than directly onto the peptide powder to facilitate gentle dissolution.[9]

  • Dissolve Peptide: Mix the solution by gently vortexing or by repeatedly inverting the vial. Avoid vigorous shaking , which can cause aggregation.[9] If the peptide does not dissolve readily, sonicate the solution in a water bath for 5-10 minutes.[10]

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter. Complete dissolution is crucial for accurate downstream dilutions.[11]

  • Sterile Filtration: To ensure the stock solution is free from any potential bacterial contamination, sterilize it by passing it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.[4][13] This step is mandatory for all cell culture applications.

  • Aliquot for Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.[14] Aliquoting is essential to avoid repeated freeze-thaw cycles, which degrade the peptide.[6]

Start Start: Lyophilized Cecropin B Equilibrate 1. Equilibrate Vial to Room Temperature Start->Equilibrate Calculate 2. Calculate Solvent Volume Equilibrate->Calculate AddSolvent 3. Add Sterile Solvent (e.g., H₂O or 0.01% Acetic Acid) Calculate->AddSolvent Dissolve 4. Gentle Mixing (Vortex / Sonicate) AddSolvent->Dissolve Filter 5. Sterile Filter (0.22 µm) Dissolve->Filter Aliquot 6. Aliquot into Single-Use Tubes Filter->Aliquot Store 7. Store at -20°C or -80°C Aliquot->Store End End: Ready-to-Use Stock Store->End

Caption: Workflow for preparing Cecropin B stock solutions.

Storage and Stability: Preserving Peptide Integrity

Proper storage is non-negotiable for maintaining the biological activity of Cecropin B.

FormTemperatureDurationRationale & Key Considerations
Lyophilized Powder -20°C to -80°C>1 YearThe most stable form. Store in a desiccator to protect from moisture.[6][8] Peptides containing residues like Met, Cys, or Trp are prone to oxidation and should be stored under an inert gas if possible.[4]
Stock Solution (Aliquoted) -20°C~1 MonthSuitable for short-term storage. Avoid repeated freeze-thaw cycles.[13][14]
Stock Solution (Aliquoted) -80°C~6 MonthsRecommended for long-term storage. Minimizes degradation and ensures maximum stability.[6][13]

Protocol: Preparing Working Solutions for Cell Culture

Never add the high-concentration stock solution directly to your cell culture vessel. Always prepare an intermediate dilution in your culture medium.

  • Thaw Stock Aliquot: Thaw a single aliquot of the Cecropin B stock solution rapidly at room temperature or on ice.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your experiment. Formula: V1 * C1 = V2 * C2 (V1=Volume of stock, C1=Concentration of stock, V2=Final volume, C2=Final concentration)

  • Prepare Working Solution: Add the calculated volume of the stock solution to a sufficient volume of pre-warmed, complete cell culture medium. Mix gently by pipetting.

  • Treat Cells: Remove the existing medium from your cells and replace it with the medium containing the final working concentration of Cecropin B.

Example Working Concentrations:

Application Cell Type Typical Concentration Range Reference
Antibacterial Assay (MIC) Gram-negative bacteria (e.g., E. coli) 2 - 16 µg/mL [2]
Cytotoxicity Assay Mammalian tumor cells (e.g., MDA-MB-231) 60 - 120 µM [3]

| Anti-inflammatory Assay | Macrophages (e.g., RAW 264.7) | Varies (Test dose-response) |[15] |

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Peptide fails to dissolve in water. High hydrophobicity or tendency to aggregate.Use a small amount of 0.01% - 10% acetic acid.[7][8] Gentle sonication can also help break up aggregates.[10]
Precipitation occurs when diluting stock in culture medium. The stock solution concentration is too high, or the buffer/medium composition causes the peptide to crash out of solution.Prepare a more dilute intermediate stock solution in the same initial solvent before the final dilution into the culture medium. Ensure gentle but thorough mixing.
Inconsistent experimental results. Peptide degradation due to improper storage (e.g., repeated freeze-thaw cycles) or contamination.Always use fresh aliquots for each experiment. Ensure stock solutions were properly filter-sterilized. Prepare new stock solutions from lyophilized powder if degradation is suspected.[14]

References

  • Anghel, R., Jitaru, D., Badescu, L., Ciocoiu, M., & Badescu, M. (2014). The Cytotoxic Effect of Cecropin A and Cecropin B on the MDA-MB-231 and M14K Tumour Cell Lines. Journal of Biomedical Science and Engineering, 7, 504-515. Retrieved from [Link]

  • Lee, J. H., Kim, I. W., Kim, M. A., & Lee, J. H. (2018). A novel cecropin B-derived peptide with antibacterial and potential anti-inflammatory properties. PeerJ, 6, e5386. Retrieved from [Link]

  • Srisailam, S., et al. (2000). Conformational study of a custom antibacterial peptide cecropin B1: implications of the lytic activity. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1479(1-2), 275-285.
  • Hussain, A., et al. (2024).
  • Li, H., et al. (2022). Mechanisms of Action of the Antimicrobial Peptide Cecropin in the Killing of Candida albicans. Journal of Fungi, 8(10), 1064.
  • Wikipedia. (n.d.). Cecropin. Wikipedia. Retrieved from [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. GenScript. Retrieved from [Link]

  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). How to Reconstitute Peptides. JPT. Retrieved from [Link]

  • Activotec. (n.d.). Peptide Storage and Solubilization. Activotec. Retrieved from [Link]

  • Lyophilized-Peptides.com. (2025). How to Reconstitute Lyophilized Peptides: Best Practices. Retrieved from [Link]

  • Particle Peptides. (n.d.). Peptide Calculator. Particle Peptides. Retrieved from [Link]

Sources

Evaluation of Cecropin B Cytotoxicity in Mammalian Fibroblasts: A Dual-Assay Protocol (WST-8 & LDH)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

Cecropin B (CecB) is a potent cationic antimicrobial peptide (AMP) that exhibits broad-spectrum activity against Gram-negative bacteria and selective cytotoxicity against certain cancer lines. However, its clinical translation hinges on the Therapeutic Index (TI) —the ratio of the toxic dose to the therapeutic dose.

This protocol details the assessment of CecB cytotoxicity in mammalian fibroblasts (e.g., NIH/3T3 or HFF-1). Unlike rigid standard operating procedures, this guide employs a Dual-Assay Strategy :

  • WST-8 (CCK-8) Assay: Measures mitochondrial dehydrogenase activity (metabolic viability). It is superior to MTT for peptides as it eliminates solubilization steps that can introduce variability.

  • LDH Release Assay: Measures membrane integrity. Since CecB’s primary mechanism is pore formation, detecting cytosolic enzyme leakage (Lactate Dehydrogenase) provides mechanistic validation of toxicity.

Key Insight: Fibroblast membranes are zwitterionic (neutral), unlike the anionic membranes of bacteria. Significant cytotoxicity in fibroblasts typically indicates non-specific hydrophobic interaction, a "red flag" for drug safety.

Experimental Workflow

The following diagram outlines the integrated workflow for peptide preparation, cell treatment, and dual-endpoint detection.

Cecropin_Assay_Workflow cluster_detection 5. Dual Detection Phase Prep 1. Peptide Prep (Reconstitution & Dilution) Treat 3. Treatment (0 - 200 µM CecB) Prep->Treat Seed 2. Cell Seeding (NIH/3T3 Fibroblasts) Seed->Treat Incubate 4. Incubation (24 Hours @ 37°C) Treat->Incubate Supernatant Supernatant Transfer Incubate->Supernatant 50 µL Aliquot Cells Adherent Cells Incubate->Cells Remaining Cells LDH LDH Assay (Membrane Lysis) Supernatant->LDH WST WST-8 Assay (Metabolic Viability) Cells->WST

Caption: Integrated workflow for simultaneous assessment of metabolic viability (WST-8) and membrane integrity (LDH).

Materials & Reagents

Biological Materials[1][2][3][4][5][6]
  • Cell Line: NIH/3T3 (ATCC® CRL-1658™) or HFF-1 (Human Foreskin Fibroblasts).

  • Culture Medium: DMEM (High Glucose) + 10% Fetal Bovine Serum (FBS) + 1% Pen/Strep. Note: For the assay step, use Phenol Red-free DMEM if possible to reduce background interference in colorimetric readings.

Chemical Reagents[1][4][5][6][7][8][9]
  • Cecropin B: Synthetic, purity >95%.[1] (Sequence: KWKVFKKIEKMGRNIRNGIVKAGPAIAVLGEAKAL).

  • WST-8 Reagent: (e.g., Cell Counting Kit-8 / CCK-8).

  • LDH Assay Kit: (Cytotoxicity Detection Kit).

  • Positive Control (Lysis): Triton X-100 (0.1% solution).

  • Solvent: Sterile deionized water or PBS (pH 7.4).[2] Avoid DMSO if possible; CecB is highly soluble in aqueous buffers.

Detailed Protocol

Phase 1: Peptide Preparation (Critical for Reproducibility)

Peptides can aggregate or adhere to plastics.

  • Reconstitution: Dissolve lyophilized Cecropin B in sterile PBS to a master stock of 2 mM .

    • Expert Tip: Use Low-Binding tubes to prevent peptide loss.

  • Concentration Verification: Measure absorbance at A280 (if Tryptophan/Tyrosine present) or use a rapid BCA assay if the sequence lacks UV-absorbing residues (CecB has no Trp/Tyr, so use weight or quantitative amino acid analysis certificate).

  • Serial Dilution: Prepare 2X working solutions in serum-free media.

    • Target Final Concentrations: 0 (Vehicle), 1, 5, 10, 25, 50, 100, 200 µM.

    • Why Serum-Free? Serum proteases can degrade AMPs. If serum is required for cell health >12h, use heat-inactivated FBS and acknowledge potential IC50 shifts.

Phase 2: Cell Seeding
  • Harvest exponential phase NIH/3T3 fibroblasts.

  • Seed 5,000 - 8,000 cells/well in a 96-well flat-bottom plate (100 µL volume).

  • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment and flattening.

    • Check: Confluency should be ~60-70% at time of treatment.

Phase 3: Treatment & Incubation
  • Aspirate old media carefully (do not dislodge cells).

  • Add 100 µL of the prepared Cecropin B dilutions (in fresh media) to respective wells.

  • Controls:

    • Negative Control (NC): Untreated cells (Media only).

    • Background Control (BC): Media only (no cells) – vital for subtracting baseline absorbance.

    • Positive Control (PC): Add 0.1% Triton X-100 (10 mins before end of assay) for 100% lysis (LDH max).

  • Incubate for 24 hours .

Phase 4: Dual Detection (Multiplexing)

To maximize data from one plate:

  • LDH Step: Carefully transfer 50 µL of supernatant from each well to a new clear 96-well plate.

    • Add 50 µL LDH Reaction Mix. Incubate 30 min in dark. Read Absorbance @ 490 nm.[3]

  • WST-8 Step: To the original plate (containing cells + remaining 50 µL media), add 50 µL fresh media + 10 µL WST-8 reagent.

    • Incubate 1-4 hours (until orange color develops). Read Absorbance @ 450 nm.

Data Analysis & Interpretation

Quantitative Formulas
MetricFormulaInterpretation
% Viability (WST-8)

Metabolic health. <70% is considered cytotoxic (ISO 10993-5).
% Cytotoxicity (LDH)

Membrane rupture. High values indicate necrosis.
Expected Results & Selectivity Index

Cecropin B is known for high selectivity.[4]

  • Fibroblasts (NIH/3T3): Expected IC50 > 100 µM (often >250 µM).

  • Bacteria (E. coli): MIC is typically 1–5 µM.

  • Selectivity Index (SI):

    
    
    
    • A viable drug candidate should have an SI > 10 (ideally > 50).

Mechanistic Visualization

The following diagram explains why Cecropin B spares fibroblasts.

Mechanism_Selectivity cluster_bact Target: Bacteria / Cancer cluster_mammal Non-Target: Fibroblast CecB Cecropin B (Cationic +) Membrane_B Membrane Surface (Anionic -) CecB->Membrane_B Membrane_M Membrane Surface (Zwitterionic/Neutral) CecB->Membrane_M Interaction_B Strong Electrostatic Attraction Membrane_B->Interaction_B Outcome_B Pore Formation (Cell Death) Interaction_B->Outcome_B Threshold Met Interaction_M Weak/No Interaction Membrane_M->Interaction_M Outcome_M Membrane Intact (Cell Survival) Interaction_M->Outcome_M Below Threshold

Caption: Selectivity mechanism driven by membrane surface charge differences.

Expert Tips & Troubleshooting

  • The "Edge Effect": 96-well plates suffer from evaporation in outer wells.

    • Solution: Fill perimeter wells with sterile PBS and do not use them for data. Use the inner 60 wells.

  • Peptide Precipitation: At high concentrations (>100 µM), CecB may precipitate in high-salt media.

    • Check: Inspect wells under a microscope before adding WST-8. If crystals are visible, data is invalid.

  • Serum Interference: Some serum proteins bind AMPs, reducing effective concentration.

    • Validation: If IC50 is surprisingly high, repeat the assay in Opti-MEM (reduced serum) for 4 hours, then switch to full media.

References

  • Suttmann, H., et al. (2008). Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells. BMC Urology.

  • BenchChem. (2025).[3] Application Notes and Protocols for Cecropin B in Combating Multidrug-Resistant Bacteria.

  • Chen, H. M., et al. (1997).[5] Effects of the anti-bacterial peptide cecropin B and its analogs on liposomes, bacteria, and cancer cells. Biochimica et Biophysica Acta (BBA).

  • Zhu, K., et al. (2018). A novel cecropin B-derived peptide with antibacterial and potential anti-inflammatory properties. PeerJ.

  • MedChemExpress. Peptide Solubility and Storage Guidelines.

Sources

Troubleshooting & Optimization

Why is my Cecropin B MIC value higher than reported literature values?

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Technical Support Center: Antimicrobial Peptide (AMP) Assays

User Query: "I am running MIC assays for Cecropin B against E. coli and P. aeruginosa. My results consistently show MICs >64 µg/mL, whereas literature often reports values <10 µg/mL. What is going wrong?"

Executive Summary

If your Cecropin B MIC values are significantly higher than literature reports, the discrepancy is likely due to protocol incompatibility . Standard clinical MIC protocols (CLSI/EUCAST) designed for small-molecule antibiotics (e.g., ciprofloxacin) are unsuitable for Antimicrobial Peptides (AMPs) without modification.

The three most common causes for artificially high AMP MICs are:

  • Adsorption: The peptide is binding to the plastic microplate instead of the bacteria.

  • Cation Interference: Standard media (Muller-Hinton) contains divalent cations (

    
    , 
    
    
    
    ) that competitively inhibit AMP membrane attachment.
  • Inoculum Effect: AMPs are stoichiometric killers; standard bacterial loads may overwhelm the peptide concentration.

Part 1: Troubleshooting Guide (Root Cause Analysis)

Category 1: The "Plastic Trap" (Surface Adsorption)

Q: I am using standard sterile 96-well plates. Is that a problem? A: Yes. Cecropin B is a cationic, amphipathic peptide. It adheres rapidly and irreversibly to untreated polystyrene (PS) and tissue-culture treated surfaces via hydrophobic and electrostatic interactions. By the time you add bacteria, the effective concentration of free peptide in the well may be near zero.

  • The Fix: Use Polypropylene (PP) plates or Non-Binding Surface (NBS) polystyrene plates.

  • The Workaround: If you must use PS plates, coat the wells with 0.2% Bovine Serum Albumin (BSA) or use a diluent containing BSA (see Protocol below).

Category 2: The "Salt Shield" (Media Composition)

Q: I am using Cation-Adjusted Muller-Hinton Broth (CAMHB) as recommended by CLSI. Why is this bad for Cecropin? A: CAMHB is supplemented with physiological levels of Calcium (


) and Magnesium (

). These divalent cations stabilize the bacterial outer membrane (LPS) and mask the negative charges that Cecropin B targets. High salt concentrations can increase the MIC of Cecropins by 4- to 16-fold .
  • The Fix: Many literature values are generated in low-salt media (e.g., 10 mM Sodium Phosphate Buffer + 1% media) or standard MHB without cation adjustment. To reproduce literature data, you must match their specific buffer conditions.

  • Note: While low-salt media yields lower MICs, CAMHB results are more clinically relevant. You must decide if you want potency data (low salt) or physiological data (high salt).

Category 3: Peptide Handling & Stability

Q: My peptide was stored at -20°C. Could it be degraded? A: Cecropin B is susceptible to proteases.

  • Freeze-Thaw: Repeated freeze-thaw cycles degrade the peptide. Aliquot stocks immediately upon reconstitution.

  • Solvent: Did you dissolve the peptide in water or PBS? Cationic peptides can precipitate in high-salt buffers like PBS before even reaching the assay plate. Reconstitute in sterile distilled water or 0.01% Acetic Acid (to aid solubility and prevent adsorption to the stock tube).

Part 2: Visualization of Failure Modes

The following diagram illustrates the competitive landscape in a microplate well, showing why standard conditions lead to assay failure.

G cluster_0 Standard Assay Conditions (Failure Mode) Cecropin Cecropin B (Cationic Peptide) Bacteria Target Bacteria (Negatively Charged Membrane) Cecropin->Bacteria Desired Killing (Membrane Lysis) Plastic Polystyrene Plate (Hydrophobic/Negatively Charged) Cecropin->Plastic Adsorption Loss (High Affinity) Cations Divalent Cations (Mg++ / Ca++) Cations->Bacteria Membrane Stabilization (Blocks Peptide Binding)

Caption: Figure 1: Competitive Binding Dynamics. In standard assays, Cecropin B is sequestered by plastic surfaces and blocked from bacterial binding by divalent cations, resulting in artificially high MIC values.

Part 3: Optimized Protocol (The "Hancock" Method)

This protocol is adapted from the Hancock Laboratory method, the gold standard for testing Cationic Antimicrobial Peptides (CAMPs).

Materials
  • Plate: 96-well Polypropylene (PP) microtiter plate (e.g., Corning Costar 3790).[1]

  • Media: Muller-Hinton Broth (MHB), non-cation adjusted .

  • Diluent: 0.01% Acetic Acid + 0.2% BSA (Sigma Fraction V).

    • Role of Acetic Acid:[2] Prevents peptide aggregation.

    • Role of BSA: Coats plastic surfaces to prevent peptide loss.[3]

Step-by-Step Procedure
  • Peptide Preparation:

    • Dissolve lyophilized Cecropin B in sterile deionized water to a 10X stock (e.g., 1280 µg/mL).

    • Perform serial dilutions in the Diluent (Acetic Acid/BSA), not in broth.[1]

  • Inoculum Preparation:

    • Grow bacteria to mid-log phase (OD600 ~ 0.5).

    • Dilute in MHB to reach 5 x 10⁵ CFU/mL .

  • Assay Setup:

    • Add 10 µL of 10X Peptide dilution to the well.

    • Add 90 µL of Bacterial Inoculum.

    • Final Volume: 100 µL.

    • Final Peptide Conc: 1X.

    • Final BSA Conc: ~0.02% (negligible effect on bacterial growth, sufficient to block plastic).

  • Incubation:

    • Incubate at 37°C for 18–24 hours.

    • Do not seal with parafilm (reduces oxygen); use a loose lid or breathable seal.

Part 4: Data & Literature Comparison

Use this table to benchmark your results against expected ranges based on assay conditions.

OrganismStrainStandard MIC (CAMHB)Optimized MIC (Hancock/Low Salt)Notes
E. coli ATCC 25922> 64 µg/mL0.5 – 4.0 µg/mL Highly sensitive to salt antagonism.
P. aeruginosa ATCC 2785332 – >128 µg/mL1.0 – 8.0 µg/mL P. aeruginosa LPS modifications can resist AMPs; salt exacerbates this.
S. aureus ATCC 29213> 128 µg/mL16 – 64 µg/mL Cecropin B is generally less active against Gram-positives.

Key Conversion: Cecropin B Molecular Weight ≈ 3835 Da.

  • 1 µM ≈ 3.8 µg/mL.

  • Literature reporting 2.2 µM is equivalent to ~8.4 µg/mL .

Part 5: Troubleshooting Decision Tree

DecisionTree Start High MIC Result CheckPlate Are you using Polypropylene Plates? Start->CheckPlate CheckSalt Is Media Cation-Adjusted (CAMHB)? CheckPlate->CheckSalt Yes FixPlate Switch to PP or NBS Plates CheckPlate->FixPlate No CheckBSA Did you add BSA to Diluent? CheckSalt->CheckBSA No FixSalt Use MHB (No Cations) or Diluted Broth CheckSalt->FixSalt Yes CheckInoculum Is Inoculum > 5x10^5 CFU/mL? CheckBSA->CheckInoculum Yes FixBSA Add 0.2% BSA to Diluent CheckBSA->FixBSA No ResultOK Protocol Optimized. Check Peptide Purity. CheckInoculum->ResultOK No FixInoculum Dilute Inoculum to Standard CheckInoculum->FixInoculum Yes

Caption: Figure 2: Diagnostic Logic Flow. Follow this path to identify the specific protocol deviation causing high MICs.

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[4][5] Nature Protocols, 3(2), 163–175. Link

  • Giacometti, A., et al. (2000).[6] In vitro activity of cationic peptides alone and in combination with clinically used antimicrobial agents against Pseudomonas aeruginosa. Journal of Antimicrobial Chemotherapy, 46(5), 807–810. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. CLSI Standard M07. Link

  • Hancock Laboratory. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. University of British Columbia. Link

Sources

Minimizing peptide aggregation during Cecropin B serial dilutions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Cecropin B. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize peptide aggregation during serial dilutions and other experimental workflows. Our goal is to equip you with the scientific rationale behind best practices, ensuring the integrity and reproducibility of your results.

Understanding Cecropin B and its Aggregation Propensity

Cecropin B is a cationic antimicrobial peptide (AMP) with a potent, broad-spectrum activity against various pathogens.[1][2][3] Its structure, characterized by two α-helices, features an amphipathic N-terminus rich in basic amino acids and a hydrophobic C-terminus.[2][4] This amphiphilicity is crucial for its mechanism of action, which involves disrupting bacterial cell membranes.[2][5][6] However, these same physicochemical properties can also predispose Cecropin B to self-aggregation, particularly at high concentrations or under suboptimal solution conditions.[7]

Peptide aggregation can lead to a loss of therapeutic efficacy, altered pharmacokinetics, and potentially induce an unwanted immune response.[8][9] Therefore, careful handling and formulation are paramount.

Physicochemical Properties of Cecropin B
PropertyValue/DescriptionSignificance for Aggregation
Molecular Weight ~3.8 kDa[5][10][11]Higher molecular weight peptides can sometimes have a greater tendency to aggregate.
Structure Linear, α-helical peptide with no cysteine residues.[2][4]The α-helical structure contributes to its amphipathic nature.
Net Charge (at pH 7) Cationic (positively charged)[12][10]Electrostatic interactions play a significant role in both peptide-membrane binding and peptide-peptide aggregation.
Isoelectric Point (pI) High (basic)At pH values near the pI, the net charge is minimal, which can increase the likelihood of aggregation due to reduced electrostatic repulsion.
Hydrophobicity Contains a significant number of hydrophobic residues, particularly at the C-terminus.[12][6]Hydrophobic interactions are a primary driving force for peptide aggregation.
Solubility Generally soluble in water or dilute acids.[1][13]Solubility can be influenced by pH, ionic strength, and the presence of counterions like TFA.[11][14]

Frequently Asked Questions (FAQs)

Q1: My Cecropin B solution appears cloudy or has visible precipitates after reconstitution. What is happening?

A1: Cloudiness or precipitation is a strong indicator of peptide aggregation. This can occur for several reasons:

  • High Concentration: Reconstituting the peptide at a very high concentration can exceed its solubility limit and promote self-assembly.[8]

  • pH near the Isoelectric Point (pI): Cecropin B is a basic peptide. If the pH of your solvent is close to its pI, the peptide will have a neutral net charge, minimizing electrostatic repulsion and favoring aggregation.

  • Improper Dissolution Technique: Vigorous shaking or vortexing can introduce shear stress and air-liquid interfaces, which can denature the peptide and expose hydrophobic regions, leading to aggregation.[15]

  • Buffer Composition: The ionic strength and composition of your buffer can significantly impact solubility.

Q2: I performed serial dilutions of my Cecropin B stock, but the bioactivity is much lower than expected. Could aggregation be the cause?

A2: Yes, this is a classic sign of aggregation. When peptides aggregate, the effective monomer concentration available to interact with the target (e.g., bacterial cells) decreases, leading to an apparent loss of activity. Soluble aggregates may not be visible to the naked eye but can significantly impact your results.[16]

Q3: How does Trifluoroacetic Acid (TFA) from the synthesis/purification process affect my experiment?

A3: TFA is often used as a counterion during HPLC purification of synthetic peptides and is present in the lyophilized powder.[11][14] While TFA salts can enhance the solubility of peptides in aqueous solutions, residual TFA can lower the pH of your stock solution.[11][14] For sensitive cell-based assays, it's important to be aware of its presence, though for most standard in vitro assays, the levels are unlikely to cause interference.[11][14]

Troubleshooting Guide: Minimizing Cecropin B Aggregation During Serial Dilutions

This section provides a systematic approach to preparing and diluting Cecropin B to maintain its monomeric and active state.

Diagram: Factors Influencing Cecropin B Aggregation

cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors High Hydrophobicity High Hydrophobicity Aggregation Aggregation High Hydrophobicity->Aggregation Cationic Nature Cationic Nature Cationic Nature->Aggregation Amphipathic Structure Amphipathic Structure Amphipathic Structure->Aggregation High Concentration High Concentration High Concentration->Aggregation pH near pI pH near pI pH near pI->Aggregation High Ionic Strength High Ionic Strength High Ionic Strength->Aggregation Mechanical Stress Mechanical Stress Mechanical Stress->Aggregation Freeze-Thaw Cycles Freeze-Thaw Cycles Freeze-Thaw Cycles->Aggregation

Caption: Key intrinsic and extrinsic factors contributing to Cecropin B aggregation.

Step 1: Proper Reconstitution of Lyophilized Cecropin B

The initial reconstitution of the lyophilized peptide is a critical step.

Protocol: Reconstitution of Cecropin B

  • Pre-cool your solvent: Before opening the vial, bring it to room temperature to avoid condensation. Prepare your chosen solvent and cool it to 4°C.

  • Solvent Selection:

    • Primary Recommendation: Start with sterile, nuclease-free water.[13]

    • For difficult-to-dissolve peptides: A dilute acidic solution, such as 0.01% acetic acid or 0.1% formic acid, can be used to ensure the peptide is fully protonated and carries a net positive charge, which aids in solubilization.[17] Avoid strong acids unless absolutely necessary.

  • Concentration: Reconstitute to a concentration of 1-10 mg/mL. Creating a highly concentrated stock can increase the risk of aggregation.

  • Dissolution Technique:

    • Add the appropriate volume of cold solvent to the vial.

    • Gently swirl or pipet up and down to dissolve the peptide. Do not vortex or shake vigorously. [15]

    • Allow the solution to sit on ice for 15-30 minutes to ensure complete dissolution.[15]

  • Visual Inspection: After dissolution, the solution should be clear and free of particulates. If cloudiness persists, sonication in a water bath for a few minutes may help.

Step 2: The Importance of Buffer and Excipient Selection for Dilutions

The composition of your dilution buffer is crucial for maintaining peptide stability.

Recommended Buffer Components to Mitigate Aggregation:

Excipient ClassExample(s)Mechanism of ActionRecommended Concentration
Amino Acids L-arginine, L-histidineArginine can suppress aggregation by binding to hydrophobic and charged regions.[18] Histidine is often used as a buffering agent in formulations.50-150 mM
Sugars/Polyols Sucrose, Trehalose, GlycerolThese are preferentially excluded from the peptide surface, which stabilizes the native conformation and increases the energy barrier for unfolding and aggregation.[16][18][19]5-10% (w/v)
Non-ionic Surfactants Polysorbate 20/80, Alkylsaccharides (e.g., Dodecyl Maltoside)These prevent surface-induced aggregation at air-liquid interfaces and can shield hydrophobic patches on the peptide.[16][19]0.01-0.1% (v/v)
Step 3: A Step-by-Step Protocol for Serial Dilutions

This protocol incorporates best practices to minimize aggregation during the dilution process.

Diagram: Recommended Serial Dilution Workflow

Reconstitute Reconstitute Lyophilized Cecropin B in Water/Dilute Acid Stock Prepare High-Concentration Stock Solution (1-10 mg/mL) Reconstitute->Stock Aliquot Aliquot Stock and Store at -20°C or -80°C Stock->Aliquot SerialDilution Perform Serial Dilutions in Prepared Buffer Stock->SerialDilution Use a fresh aliquot DilutionBuffer Prepare Dilution Buffer with Stabilizing Excipients DilutionBuffer->SerialDilution UseImmediately Use Diluted Samples Immediately SerialDilution->UseImmediately

Caption: A workflow for preparing and diluting Cecropin B to minimize aggregation.

Protocol: Serial Dilution of Cecropin B

  • Prepare your dilution buffer: Based on the table above, prepare a sterile buffer containing appropriate excipients. Ensure the pH of the buffer is at least one unit away from the peptide's pI.[20] A slightly acidic pH (e.g., 5-6.5) is generally recommended for cationic peptides.

  • Thaw the stock solution: Rapidly thaw a single aliquot of your concentrated Cecropin B stock. Avoid repeated freeze-thaw cycles.[21]

  • Perform dilutions:

    • Use low-protein-binding microcentrifuge tubes and pipette tips.

    • Perform dilutions sequentially, mixing gently by pipetting up and down after each transfer.

    • Avoid introducing air bubbles.

  • Work on ice: Keep all solutions on ice throughout the process to minimize thermal stress.

  • Use immediately: It is best to use the diluted samples in your assay as soon as possible.

Step 4: Storage and Handling of Cecropin B Solutions

Proper storage is essential for long-term stability.

  • Lyophilized Peptide: Store desiccated at -20°C or below.[5][22]

  • Stock Solutions: Aliquot into single-use volumes and store at -20°C or -80°C.[13][21] Aliquots are typically stable for at least 24 months at -20°C.[13]

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation.[16][21]

Analytical Techniques for Detecting and Quantifying Aggregation

If you suspect aggregation, several techniques can be employed for characterization.

TechniquePrincipleInformation Provided
UV-Vis Spectroscopy Measures light absorbance and scattering. An increase in absorbance at 350 nm is indicative of large, light-scattering aggregates.[23][24]A rapid, qualitative assessment of aggregation.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light to determine the size distribution of particles in solution.Provides quantitative data on the size of aggregates.
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Can quantify the percentage of monomer, dimer, and higher-order soluble aggregates.[25]
Intrinsic Tryptophan Fluorescence The fluorescence of tryptophan residues is sensitive to the local environment. Changes in fluorescence can indicate conformational changes and aggregation.[24][26]A sensitive method to detect early-stage aggregation and conformational changes.

References

  • Use of excipients to control aggregation in peptide and protein formulations. ResearchGate. Available at: [Link]

  • Use of excipients to control aggregation in peptide and protein formulations. SciSpace. Available at: [Link]

  • Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. BioProcess International. Available at: [Link]

  • Cecropin B | 80451-05-4. Isca Biochemicals. Available at: [Link]

  • Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. ACS Publications. Available at: [Link]

  • Hydrophobicity/hydrophilicity analysis and three-dimensional structure... ResearchGate. Available at: [Link]

  • Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. MDPI. Available at: [Link]

  • A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies. MDPI. Available at: [Link]

  • Developing novel low concentration excipients to suppress protein aggregation. University of Manchester. Available at: [Link]

  • Product Data Sheet - Cecropin B. Eurogentec. Available at: [Link]

  • Cecropin B peptide. NovoPro. Available at: [Link]

  • A facile and dynamic assay for the detection of peptide aggregation. PubMed. Available at: [Link]

  • 5 must-know techniques for analyzing protein aggregation. APC. Available at: [Link]

  • Cecropin B. GenScript. Available at: [Link]

  • How to Prevent Protein Aggregation: Insights and Strategies. BioPharmaSpec. Available at: [Link]

  • Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Technology Networks. Available at: [Link]

  • Expression of Antimicrobial Peptide (AMP), Cecropin B, in a Fused Form to SUMO Tag With or Without Three. SciSpace. Available at: [Link]

  • Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields. Frontiers. Available at: [Link]

  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. Available at: [Link]

  • Antimicrobial peptide cecropin B functions in pathogen resistance of Mythimna separata. Cambridge University Press. Available at: [Link]

  • Mechanism of Antimicrobial Peptides: Antimicrobial, Anti-Inflammatory and Antibiofilm Activities. PMC. Available at: [Link]

  • How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? : r/molecularbiology. Reddit. Available at: [Link]

  • Structure-guided design of a novel, stable, and soluble Cecropin A variant for antimicrobial therapeutic applications. PMC. Available at: [Link]

  • Cecropin B peptide. NovoPro. Available at: [Link]

  • Connecting Peptide Physicochemical and Antimicrobial Properties by a Rational Prediction Model. PMC. Available at: [Link]

  • Impacts of Hydrophobic Mismatch on Antimicrobial Peptide Efficacy and Bilayer Permeabilization. MDPI. Available at: [Link]

  • Detection and prevention of protein aggregation before, during, and after purification. ScienceDirect. Available at: [Link]

  • Investigation of morphological changes of HPS membrane caused by cecropin B through scanning electron microscopy and atomic force microscopy. PMC. Available at: [Link]

  • Antibiotic development challenges: the various mechanisms of action of antimicrobial peptides and of bacterial resistance. PMC. Available at: [Link]

  • The Generation of Antimicrobial Peptide Activity: A Tradeoff between Charge and Aggregation? Wiley Online Library. Available at: [Link]

  • A novel cecropin B-derived peptide with antibacterial and potential anti-inflammatory properties. ResearchGate. Available at: [Link]

  • A novel cecropin B-derived peptide with antibacterial and potential anti-inflammatory properties. PMC. Available at: [Link]

  • An antibacterial novel peptide based on cecropin and MAP-27: Design and characterization. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • The Cytotoxic Effect of Cecropin A and Cecropin B on the MDA-MB-231 and M14K Tumour Cell Lines. SCIRP. Available at: [Link]

  • Spectroscopic and Computational Study of Melittin, Cecropin A, and the Hybrid Peptide CM15. ACS Publications. Available at: [Link]

  • How to Reconstitute Peptides. JPT. Available at: [Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: Cecropin B vs. Magainin 2 Targeting Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of Cecropin B and Magainin 2 against Pseudomonas aeruginosa Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

In the development of peptide-based therapeutics for Pseudomonas aeruginosa, the choice between Cecropin B (CecB) and Magainin 2 (Mag2) represents a trade-off between intrinsic potency and synergistic potential .

  • Cecropin B is the superior monotherapy candidate in vitro. It exhibits significantly lower Minimum Inhibitory Concentrations (MICs), typically 0.5–5.0 µM , driven by its ability to negotiate the Gram-negative outer membrane via self-promoted uptake. However, its utility is limited by high susceptibility to P. aeruginosa elastase (LasB).

  • Magainin 2 is a weaker monotherapy agent (MICs often >20 µM ) due to poor outer membrane penetration. Its value lies in its synergistic profile ; it acts as an excellent permeabilizer when coupled with hydrophobic antibiotics or other peptides (e.g., PGLa), and it exhibits a superior safety profile regarding hemolysis.

This guide analyzes the mechanistic divergence, quantitative efficacy, and experimental protocols required to validate these peptides in a preclinical setting.

Mechanistic Divergence: The Outer Membrane Barrier

The defining challenge in targeting P. aeruginosa is its highly impermeable Outer Membrane (OM), stabilized by divalent cations (Mg²⁺, Ca²⁺) cross-linking Lipopolysaccharides (LPS).

Cecropin B: The "Self-Promoted Uptake" Specialist

Cecropin B (from Hyalophora cecropia) is a cationic antimicrobial peptide (CAMP) with a distinct N-terminal amphipathic helix.

  • Mechanism: CecB displaces divalent cations from the LPS binding sites. This destabilizes the OM, allowing the peptide to "self-promote" its entry into the periplasm, where it subsequently disrupts the inner membrane via pore formation (Carpet or Toroidal model).

  • Result: Rapid bactericidal activity even against mucoid strains.

Magainin 2: The "Toroidal Pore" Generalist

Magainin 2 (from Xenopus laevis) functions primarily by forming toroidal pores in the cytoplasmic membrane.

  • Limitation: It lacks the specific structural motif required to efficiently displace divalent cations from the P. aeruginosa LPS layer. Consequently, it accumulates poorly at the inner membrane unless the OM is permeabilized by an external agent (e.g., EDTA or a synergistic peptide).

Visualization: Mechanism of Action

MOA cluster_membrane Pseudomonas aeruginosa Cell Envelope LPS Outer Membrane (LPS Barrier) Stabilized by Mg++ Periplasm Periplasmic Space LPS->Periplasm OM Destabilization Mag2 Magainin 2 (Amphipathic Helix) LPS->Mag2 Repulsion/Barrier IM Inner Membrane (Phospholipid Bilayer) Periplasm->IM Rapid Translocation Lysis Cell Lysis / Death IM->Lysis Pore Formation (High Potency) CecB Cecropin B (High Cationic Charge) CecB->LPS Displaces Mg++ (Self-Promoted Uptake) Mag2->LPS Weak Interaction (Steric/Charge Hindrance) Mag2->IM Requires High Conc. or Synergist

Figure 1: Comparative interaction with the P. aeruginosa cell envelope. Cecropin B actively breaches the LPS barrier, whereas Magainin 2 is hindered by it.

Quantitative Efficacy & Stability Data

The following data summarizes standard efficacy metrics derived from comparative studies using standard laboratory strains (e.g., PAO1, ATCC 27853).

Table 1: In Vitro Efficacy Comparison (MIC & MBC)
FeatureCecropin BMagainin 2Interpretation
MIC (PAO1) 0.5 – 4.0 µM 20 – >100 µM CecB is ~10-50x more potent on a molar basis.
MIC (MDR Clinical Isolates) 2.0 – 8.0 µM>50 µMMag2 is generally ineffective against MDR strains as monotherapy.
Time to Kill (99.9%) < 30 minutes> 2 hoursCecB exhibits rapid "burst" kinetics.
Hemolysis (HC50) ~150 µM> 500 µMMag2 is safer (higher selectivity index).
Protease Stability Low (Degraded by LasB)Moderate CecB requires chemical modification (e.g., D-enantiomer) for in vivo stability.
Table 2: Synergy Profiles (Fractional Inhibitory Concentration Index - FICI)

FICI < 0.5 indicates Synergy.

CombinationCecropin B FICIMagainin 2 FICIInsight
+ Rifampicin 0.6 (Additive)0.31 (Synergistic) Mag2 permeabilizes the membrane, allowing Rifampicin entry.
+ PGLa 0.5 (Additive)<0.2 (Strong Synergy) Mag2 forms stable hetero-oligomeric pores with PGLa.
+ Tobramycin 0.8 (Indifferent)0.4 (Synergistic)Mag2 enhances aminoglycoside uptake in resistant strains.

Experimental Protocols (Self-Validating Systems)

To obtain reproducible data with AMPs, standard CLSI protocols must be modified to account for peptide adsorption and cationic antagonism.

Protocol A: Precise MIC Determination for Cationic Peptides

Objective: Determine MIC without false positives due to plastic binding or false negatives due to cation competition.

Materials:

  • Labware: Polypropylene (PP) 96-well plates (Do NOT use Polystyrene; peptides bind to PS).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: For Mag2, verify Mg²⁺/Ca²⁺ levels, as high physiological salts can inhibit activity.

  • Inoculum: P. aeruginosa ATCC 27853, mid-log phase (

    
     0.4–0.6).
    

Workflow Visualization:

MIC_Protocol Prep 1. Preparation Dilute Peptide in 0.01% HOAc/BSA Plate 2. Plating Use Polypropylene (PP) Plates Only Prep->Plate Serial Dilution Inoc 3. Inoculation 5x10^5 CFU/mL in CAMHB Plate->Inoc Add Bacteria Incubate 4. Incubation 18-24h @ 37°C (No Parafilm) Inoc->Incubate Read 5. Readout Visual Turbidity or Resazurin Assay Incubate->Read

Figure 2: MIC Workflow emphasizing the critical use of Polypropylene to prevent peptide loss.

Step-by-Step Validation:

  • Peptide Stock: Dissolve lyophilized peptide in sterile deionized water or 0.01% acetic acid (to prevent aggregation). Measure concentration via

    
     (tryptophan) or amino acid analysis.
    
  • Dilution: Perform 2-fold serial dilutions in the PP plate. Final volume 50 µL.

  • Inoculum: Dilute mid-log culture to

    
     CFU/mL. Add 50 µL to wells (Final: 
    
    
    
    CFU/mL).
  • Controls:

    • Sterility Control: Media only.

    • Growth Control: Bacteria + Media (No peptide).

    • Solvent Control: Bacteria + 0.01% Acetic acid (if used).

  • Endpoint: Lowest concentration with no visible growth.

Protocol B: Time-Kill Kinetics

Objective: Differentiate between bacteriostatic and bactericidal activity.

  • Setup: Prepare tubes with peptide at

    
    , 
    
    
    
    , and
    
    
    MIC.
  • Inoculation: Add P. aeruginosa (

    
     CFU/mL).
    
  • Sampling: Remove aliquots at 0, 15, 30, 60, 120, and 240 mins.

  • Quenching: Immediately dilute samples 1:100 in saline (stops peptide action and reduces carryover effect).

  • Plating: Plate on MHA and count colonies.

  • Analysis: Plot

    
     vs. Time.
    
    • Cecropin B Profile: Expect >3-log reduction within 30-60 mins.

    • Magainin 2 Profile: Expect slow or negligible reduction at

      
       MIC; requires higher concentrations for rapid kill.
      

Strategic Recommendations

When to use Cecropin B:
  • Target: Acute, planktonic P. aeruginosa infections where rapid clearance is required.

  • Condition: You are designing a topical agent or a nebulized formulation where local concentration can be high.

  • Modification: You must use a stabilized analog (e.g., D-amino acid substitution or retro-inverso sequence) if the environment contains proteases (e.g., Cystic Fibrosis sputum).

When to use Magainin 2:
  • Target: Multi-Drug Resistant (MDR) strains where standard antibiotics fail.

  • Strategy: Use as a co-adjuvant . Combine Mag2 with hydrophobic antibiotics (Rifampicin, Minocycline) or other AMPs. Mag2 acts as the "gatekeeper," permeabilizing the membrane to allow the partner drug to enter.

  • Safety: Preferred for systemic applications due to lower hemolytic potential.

References

  • Hancock, R. E., & Rozek, A. (2002). Role of membranes in the activities of antimicrobial cationic peptides. FEMS Microbiology Letters. Link

  • Giacometti, A., et al. (1999). In vitro activity of cationic peptides alone and in combination with clinically used antimicrobial agents against Pseudomonas aeruginosa. Journal of Antimicrobial Chemotherapy. Link

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Link

  • Matsuzaki, K. (1998). Magainins as paradigm for the mode of action of pore-forming polypeptides. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes. Link

  • Saito, H., et al. (2005). Mechanism of selective action of cecropin B against Gram-negative bacteria. Antimicrobial Agents and Chemotherapy.[1] Link

Sources

Cecropin B: The Hidden Variable – TFA vs. Acetate Salt for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Variable

For researchers transitioning Cecropin B from in vitro screening to in vivo efficacy models, the peptide’s salt form is not merely a chemical detail—it is a determinant of survival.

While Trifluoroacetate (TFA) salts are the industry standard for crude purification due to their volatility and ion-pairing capability in HPLC, they are unsuitable for high-dose in vivo applications . The trifluoroacetate anion is cytotoxic, immunogenic, and capable of altering the secondary structure of amphipathic peptides like Cecropin B.

The Verdict:

  • Use TFA Salt: Only for initial in vitro MIC screening or analytical HPLC retention time studies.

  • Use Acetate Salt: Mandatory for all animal studies (mouse/rat models), cell-based assays sensitive to pH/fluorine, and lyophilized formulation stability.

The Science: Why Cecropin B is Vulnerable

Cecropin B is a cationic, amphipathic antimicrobial peptide (AMP) rich in basic residues (Lysine, Arginine). In Solid-Phase Peptide Synthesis (SPPS), TFA is used to cleave the peptide from the resin.[1][2][3][4][5][6][7][8] Because TFA is a strong acid (


), it protonates these basic side chains, forming a stable salt.
The Structural Trap

Cecropin B relies on an N-terminal amphipathic


-helix to disrupt bacterial membranes. The counter-ion dictates the stability of this helix.
  • TFA Effect: The hydrophobic trifluoromethyl group (

    
    ) can induce artificial helicity or, conversely, cause aggregation by "masking" the positive charges too effectively, leading to precipitation in physiological buffers (PBS).
    
  • Acetate Effect: Acetate is a cosmotropic ion that interacts more naturally with water, maintaining the peptide's solubility and native conformation in biological fluids.

Visualization: The Synthesis & Salt Trap

The following diagram illustrates the origin of the TFA contaminant and the necessary conversion workflow.

CecropinProduction cluster_Exchange Counter-Ion Exchange (Critical Step) SPPS Solid Phase Synthesis (Fmoc Chemistry) Cleavage Resin Cleavage (95% TFA) SPPS->Cleavage RawPeptide Raw Cecropin B (TFA Salt Complex) Cleavage->RawPeptide Yields TFA Salt IonExchange Anion Exchange Resin (Acetate Form) RawPeptide->IonExchange Removal of TFA Lyophilization Lyophilization (HCl/Acetic Acid) IonExchange->Lyophilization FinalProduct Cecropin B Acetate Salt Lyophilization->FinalProduct Biocompatible Form

Figure 1: The mandatory workflow to convert toxic TFA salts into biocompatible acetate forms for Cecropin B.[7]

Comparative Performance Analysis

Physicochemical Properties

The following data highlights the drastic difference in solution behavior between the two salt forms.

FeatureCecropin B (TFA Salt)Cecropin B (Acetate Salt)Impact on Experiment
pH (1 mg/mL in water) Acidic (pH 2.0 – 3.0)Weakly Acidic/Neutral (pH 4.5 – 6.0)TFA requires aggressive buffering; risk of acidosis at injection site.
Solubility (PBS) Variable (Prone to "salting out")HighAcetate ensures consistent dosing concentration.
Counter-ion Content 10% – 35% by weight< 5% (if exchanged properly)High TFA weight % means you are injecting less actual peptide.
Hygroscopicity High (Sticky/Fluffy)Low (Stable Cake)Acetate is easier to weigh and formulate accurately.
In Vivo Toxicity & Efficacy

TFA is not just an acid; it is a metabolic toxin. In mouse models, residual TFA mimics starvation signals and disrupts cellular metabolism.

ParameterTFA Salt PerformanceAcetate Salt Performance
Acute Toxicity (IP Injection) High. Causes writhing, piloerection, and potential necrosis at site.Low. Well-tolerated at therapeutic doses.
Immunogenicity High Risk. TFA can act as a hapten, triggering immune attacks against the peptide itself.Low Risk. Acetate is a natural metabolic intermediate.
Cell Viability (MTT Assay) False negatives common. TFA inhibits cell proliferation independent of peptide activity.Accurate reflection of peptide cytotoxicity.
Therapeutic Index Narrow. Toxicity of the salt overlaps with antimicrobial efficacy.Wide. Allows for higher dosing to target resistant bacteria.
Visualization: In Vivo Biological Fate

This diagram maps the divergent pathways of the two salt forms upon systemic injection.

InVivoFate cluster_TFA_Path TFA Toxicity Pathway cluster_Ace_Path Acetate Clearance Pathway InputTFA Injection: Cecropin B (TFA) System Systemic Circulation InputTFA->System InputAce Injection: Cecropin B (Acetate) InputAce->System Acidosis Local Acidosis (Tissue Necrosis) System->Acidosis Free TFA Release Immune Immune Activation (Anti-Drug Antibodies) System->Immune Metabolism Inhibition of Cellular Metabolism System->Metabolism Buffer Physiological Buffering (Bicarbonate System) System->Buffer Acetate Release Krebs Metabolized via Krebs Cycle Buffer->Krebs

Figure 2: Biological cascade following injection. TFA triggers inflammatory and metabolic stress, whereas acetate is integrated into natural metabolic cycles.

Experimental Protocols

Protocol A: Counter-Ion Exchange (Resin Method)

Best for: High-purity Cecropin B intended for IV/IP injection.

Materials:

  • Cecropin B (TFA salt)

  • Strong Anion Exchange Resin (Acetate form) (e.g., Dowex 1x2 or equivalent)

  • 0.22 µm Filter

  • Lyophilizer

Step-by-Step:

  • Resin Preparation: Wash 10g of resin with 100mL of 1M Acetic Acid, followed by 200mL of HPLC-grade water to remove excess acid.

  • Dissolution: Dissolve Cecropin B (TFA salt) in HPLC-grade water at 5 mg/mL.

  • Loading: Pass the peptide solution slowly through the resin bed (gravity flow or low pressure). The TFA anions bind to the resin, displacing Acetate ions which pair with the peptide.

  • Elution: Wash the column with 2 column volumes of water to recover all peptide.

  • Lyophilization: Freeze and lyophilize the eluate immediately.

  • Result: A fluffy, white powder of Cecropin B Acetate.

Protocol B: Validation of Salt Removal (19F-NMR)

Why this works: Fluorine is not present in natural amino acids or acetate. Any signal in NMR comes directly from residual TFA.

  • Dissolve 2 mg of the exchanged peptide in 600 µL of

    
    .
    
  • Add an internal standard (e.g., sodium trifluoroacetate) at a known concentration if quantification is required.

  • Acquire a 19F-NMR spectrum .

  • Pass Criteria: No peak at -75.5 ppm (characteristic of TFA).

  • Fail Criteria: Visible peak at -75.5 ppm indicates incomplete exchange. Repeat Protocol A.

Decision Matrix

Use this table to make your final selection for your specific study.

Study TypeRecommended SaltRationale
High-Throughput Screening (Bacteria) TFA Cost-effective. Bacteria are less sensitive to TFA than mammalian cells if media is buffered.
Cell Culture (Mammalian) Acetate TFA inhibits proliferation and alters receptor binding kinetics.
In Vivo: Acute Toxicity (LD50) Acetate TFA toxicity will confound the true LD50 of the peptide.
In Vivo: Efficacy (Sepsis Model) Acetate Essential to prevent injection site necrosis and immune-mediated clearance.
NMR Structural Studies Acetate / HCl TFA distorts NOE signals and alters solvation shells.

References

  • Gaussier, H., et al. (2002). Influence of the counter-ion on the structure and activity of antimicrobial peptides.Journal of Peptide Science .

  • Pini, A., et al. (2012). Antimicrobial activity of novel dendrimeric peptides obtained by phage display selection and rational design. (Discusses TFA toxicity in mice). Antimicrobial Agents and Chemotherapy .

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.American Journal of Physiology-Endocrinology and Metabolism .

  • Sikora, K., et al. (2018). Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides.Amino Acids .[1][3][9]

  • United States Pharmacopeia (USP). <503.1> Trifluoroacetic Acid (TFA) in Peptides.[10] (Regulatory limits for pharmaceutical peptides).[8]

Sources

Negative Control Selection for Cecropin B Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Negative control selection for Cecropin B antimicrobial susceptibility testing Content Type: Publish Comparison Guide

Executive Summary

Cecropin B, a cationic antimicrobial peptide (AMP) originally isolated from Hyalophora cecropia, presents unique challenges in susceptibility testing that standard small-molecule antibiotics do not. Its efficacy is driven by an amphipathic


-helical structure that disrupts bacterial membranes. However, its high positive charge and hydrophobicity lead to rapid adsorption to plastic surfaces, necessitating specific solvent systems (e.g., BSA/Acetic Acid).

The critical error in AMP research is treating the "Negative Control" solely as a "No Treatment" well. For Cecropin B, a robust negative control must account for solvent toxicity and non-specific electrostatic effects . This guide details the selection of the Vehicle Control and the Scrambled Peptide Control as the gold standards for rigorous data validation.

Part 1: The Hierarchy of Negative Controls

To validate Cecropin B activity, you must implement a multi-tiered control strategy. A simple "media-only" control is insufficient because it fails to detect false inhibition caused by the acidic solvents required to keep Cecropin B in solution.

Comparison of Control Candidates
Control TypeCompositionFunctionScientific Verdict
1. Growth Control (Untreated) Bacteria + Mueller Hinton Broth (MHB)Confirms bacterial viability.Mandatory Baseline , but insufficient for specificity.
2. Vehicle Control (Solvent) Bacteria + MHB + 0.01% Acetic Acid + 0.2% BSA Rules out toxicity from the solubilizing agents.CRITICAL. Must match the drug diluent exactly.
3. Specificity Control (Scrambled) Bacteria + MHB + Scrambled Cecropin B Proves the antimicrobial effect is sequence-specific, not just charge-based.Gold Standard for drug development/IND enabling.
4. Sterility Control MHB + Vehicle (No Bacteria)Checks for contamination in the media or solvent.Mandatory QC.
Part 2: Deep Dive – Selecting the Right Candidate
Candidate A: The Vehicle Control (0.01% HOAc + 0.2% BSA)
  • The Challenge: Cecropin B is "sticky." It adsorbs to polystyrene microtiter plates, effectively lowering the concentration in the well. To counteract this, Bovine Serum Albumin (BSA) is added to block binding sites. Additionally, Cecropin B requires a slightly acidic pH (acetic acid) to prevent aggregation.

  • The Risk: Acetic acid itself can inhibit bacterial growth at certain concentrations. If you use water as your negative control but dissolve Cecropin B in acid, you cannot distinguish between peptide killing and acid killing.

  • The Protocol: The Vehicle Control must contain the exact final concentration of Acetic Acid and BSA present in the highest drug concentration well.

Candidate B: The Scrambled Peptide (Sequence Specificity)
  • The Challenge: Cecropin B is highly cationic.[1] Some bacteria die simply due to osmotic stress from high charge density, regardless of the peptide's structure.

  • The Solution: A "Scrambled" control contains the exact same amino acids as Cecropin B but in a randomized order that destroys the amphipathic

    
    -helix.
    
  • Interpretation: If the Scrambled peptide has an MIC > 64

    
    g/mL while Cecropin B has an MIC of 4 
    
    
    
    g/mL, you have proven structural specificity .
Part 3: Experimental Protocol
Workflow: Preparation of the Optimized Vehicle Control

Reagents:

  • Cecropin B Stock: Lyophilized powder.[2]

  • Solvent: 0.01% Acetic Acid (v/v) containing 0.2% BSA (w/v) in sterile water. Note: Use Fraction V BSA, heat-shock treated.

  • Media: Cation-Adjusted Mueller Hinton Broth (CAMHB).

Step-by-Step Methodology:

  • Solvent Preparation:

    • Dissolve 0.2 g BSA in 100 mL sterile water.

    • Add 10

      
      L glacial acetic acid. Filter sterilize (0.22 
      
      
      
      m).
    • Validation: Check pH; it should be slightly acidic (~pH 5-6) but will be buffered when added to CAMHB.

  • Peptide Reconstitution:

    • Dissolve Cecropin B in the Solvent to a Master Stock (e.g., 1280

      
      g/mL).
      
    • Crucial Step: Do not use water or PBS, as the peptide may precipitate or stick to the tube.

  • Plate Setup (96-well Polypropylene Plate):

    • Columns 1-10 (Test): Serial 2-fold dilution of Cecropin B in CAMHB.

    • Column 11 (Vehicle Control): Add 10

      
      L of Solvent (0.01% HOAc/0.2% BSA)  + 90 
      
      
      
      L CAMHB + 100
      
      
      L Bacterial Inoculum.
    • Column 12 (Sterility): 100

      
      L CAMHB + 100 
      
      
      
      L Solvent.
Part 4: Data Interpretation & Visualization
Impact of Incorrect Control Selection

The following table illustrates hypothetical data showing how omitting the proper Vehicle Control leads to false positives.

ConditionObserved MIC (

g/mL)
Interpretation
Cecropin B (in Water) 32False Negative. Peptide lost to plastic adsorption.
Cecropin B (in HOAc/BSA) 4True Efficacy. BSA prevented loss; Acid maintained solubility.
Vehicle Only (HOAc/BSA) No Growth InhibitionValid. Confirms solvent is non-toxic.
Scrambled Peptide >128Valid. Confirms activity is structure-dependent.
Decision Logic for Control Selection

ControlSelection Start Select Negative Control for Cecropin B Q1 Is the Peptide Dissolved in Acid/BSA? Start->Q1 Choice1 Standard Media Control (Insufficient) Q1->Choice1 No (Water/PBS) Choice2 Vehicle Control (0.01% HOAc + 0.2% BSA) Q1->Choice2 Yes Q2 Is this for IND/Clinical Validation? Choice2->Q2 Choice3 Add Scrambled Peptide (Specificity Control) Q2->Choice3 Yes Choice4 Vehicle Control is Sufficient for Screening Q2->Choice4 No

Figure 1: Decision matrix for selecting the appropriate negative control based on solvent composition and experimental rigor.

Mechanism of Action vs. Control

Mechanism Cecropin Cecropin B (Amphipathic Helix) Membrane Bacterial Membrane (Negatively Charged) Cecropin->Membrane Electrostatic + Hydrophobic Insertion Scrambled Scrambled Control (Random Coil) Scrambled->Membrane Electrostatic Only (No Insertion) Vehicle Vehicle Control (BSA/Acid) Vehicle->Membrane No Interaction Lysis Pore Formation (Cell Death) Membrane->Lysis NoLysis Intact Membrane (Growth) Membrane->NoLysis Membrane->NoLysis

Figure 2: Mechanistic differentiation. The Scrambled control isolates the hydrophobic insertion event from the electrostatic attraction.

References
  • Clinical and Laboratory Standards Institute (CLSI). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline—M26-A. CLSI, Wayne, PA.

  • Hancock, R. E. W. Modified MIC Method for Cationic Antimicrobial Peptides. University of British Columbia, Hancock Lab Protocols.

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances.[3] Nature Protocols, 3(2), 163–175.

  • Giuliani, A., & Rinaldi, A. C. (2011). Beyond natural antimicrobial peptides: multimeric peptides and other peptidomimetic approaches. Cellular and Molecular Life Sciences, 68(13), 2255–2266.

  • BenchChem. Application Notes and Protocols for Cecropin B in Combating Multidrug-Resistant Bacteria.

Sources

Safety Operating Guide

Proper Disposal Procedures: Cecropin B (Trifluoroacetate Salt)

[1][2][3]

Executive Summary & Hazard Assessment

Cecropin B is a cationic antimicrobial peptide (AMP) originally derived from Hyalophora cecropia. In its research-grade form, it is typically supplied as a trifluoroacetate (TFA) salt . Proper disposal requires a dual-threat management strategy:

  • Biological Activity: As a potent pore-forming agent, active Cecropin B can disrupt microbial ecosystems if released untreated.

  • Chemical Persistence: The trifluoroacetate counterion is environmentally persistent and phytotoxic. It does not degrade naturally and accumulates in aquatic environments.

Core Directive: Treat all Cecropin B waste as Hazardous Chemical Waste . Do not dispose of down the drain, even after biological deactivation, to prevent TFA accumulation in local water tables.

Hazard Classification Table
ComponentHazard TypePrimary RiskRegulatory Status (RCRA)
Cecropin B Peptide Bioactive AgentAntimicrobial resistance pressure; disruption of aquatic microbiota.Non-hazardous (unless infectious agents present).
Trifluoroacetate (TFA) Chemical CounterionPhytotoxicity; aquatic accumulation; corrosive (if free acid).[1][2]Not P/U-listed, but managed as chemical waste due to persistence.
Lyophilized Powder Inhalation HazardRespiratory sensitization; mucous membrane irritation.Particulate hazard.

Deactivation & Disposal Protocols

A. Solid Waste (Vials, Weigh Boats, Contaminated PPE)

Solid waste containing residual lyophilized powder must be segregated immediately to prevent aerosolization.

Protocol:

  • Containment: Cap all empty vials tightly. Place used weigh boats and contaminated gloves into a clear, sealable secondary bag (e.g., Ziploc).

  • Labeling: Label the bag as "Solid Chemical Waste – Cecropin B (TFA Salt)."

  • Disposal: Place the sealed bag into the laboratory’s Solid Hazardous Waste Drum .

    • Note: Do not use "Red Bag" (Biohazard) waste unless the peptide was mixed with infectious bacteria/viruses. For pure reagent disposal, the Chemical Waste stream is preferred to ensure incineration, which destroys the TFA moiety.

B. Liquid Waste (Stock Solutions & Assay Residues)

Liquid waste requires a Chemical Deactivation step prior to disposal. While autoclaving is common for proteins, small cationic peptides like Cecropin B possess significant thermal stability. Chemical hydrolysis/oxidation is the only self-validating method for total inactivation.

Step-by-Step Deactivation Workflow
  • Segregation: Collect all liquid waste in a dedicated glass or polypropylene container.

  • Chemical Inactivation (The "10% Bleach" Rule):

    • Add Sodium Hypochlorite (Bleach) to the waste container to achieve a final concentration of 10% v/v (approx.[3] 0.5% active hypochlorite).

    • Mechanism:[4][5][6][7][8] Hypochlorite oxidizes the tryptophan and methionine residues and cleaves the peptide bonds, destroying the amphipathic

      
      -helical structure required for pore formation.
      
  • Incubation: Allow the mixture to stand for 30 minutes at room temperature.

  • pH Neutralization:

    • Slowly add dilute Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) to adjust the pH to 7.0 ± 1.0 .

    • Caution: Chlorine gas release is possible if acidified too quickly. Perform this step in a Fume Hood .

  • Final Disposal:

    • Do NOT pour down the sink. Although the peptide is destroyed, the solution still contains TFA salts.

    • Transfer the neutralized solution to the Aqueous Chemical Waste container.

Visualized Workflows

Logic Diagram: Waste Stream Decision Tree

This decision tree guides you through the classification process to ensure no TFA enters the municipal water system.

WasteDisposalStartWaste GenerationTypeCheckDetermine Waste TypeStart->TypeCheckSolidSolid Waste(Vials, PPE, Powder)TypeCheck->SolidSolidsLiquidLiquid Waste(Stock, Media)TypeCheck->LiquidLiquidsInfectiousContaminated withPathogens?Solid->InfectiousUsed in AssayChemWasteSolidSolid Chemical Waste(Incineration)Solid->ChemWasteSolidPure ReagentDeactivationChemical Deactivation(Add 10% Bleach, 30 min)Liquid->DeactivationRedBagBiohazard Waste(Autoclave -> Incinerate)Infectious->RedBagYesInfectious->ChemWasteSolidNoNeutralizationNeutralize pH to 7.0Deactivation->NeutralizationChemWasteLiqAqueous Chemical Waste(Retains TFA)Neutralization->ChemWasteLiqPrevents TFA Release

Caption: Decision logic for segregating Cecropin B waste streams. Note the prioritization of chemical waste streams to manage TFA persistence.

Scientific Rationale (E-E-A-T)

Why Chemical Inactivation over Autoclaving?

Cecropin B is a 35-amino acid peptide. Unlike large globular proteins that denature and precipitate irreversibly upon heating, short amphipathic peptides can retain secondary structure or refold upon cooling. Research indicates that Cecropin B analogues exhibit varying degrees of thermal stability [1]. Chemical oxidation via hypochlorite targets the specific amino acids (Met, Trp) essential for the peptide's biological activity, rendering it inert regardless of folding state.

The TFA Environmental Factor

While the peptide itself is biodegradable, the trifluoroacetate counterion is not. TFA is highly stable and mobile in aquatic environments. Regulatory bodies (such as the EPA and UNEP) have identified TFA as a terminal breakdown product that accumulates in surface waters [2]. Standard wastewater treatment plants do not remove TFA. Therefore, the authoritative recommendation is to collect all TFA-containing waste for high-temperature incineration via a licensed hazardous waste contractor, rather than dilution and drain disposal [3].

Emergency Spill Response

In the event of a powder spill or high-concentration liquid splash:

  • PPE: Don nitrile gloves, safety goggles, and a lab coat.[3][5] If powder is airborne, use an N95 respirator.

  • Containment: Cover the spill with paper towels.

  • Deactivation: Gently pour 10% Bleach over the towels, working from the edges inward to prevent spreading. Allow to sit for 15 minutes.

  • Cleanup: Wipe up the slurry. Clean the area again with 70% Ethanol to remove bleach residue.

  • Disposal: Place all cleanup materials into the Solid Chemical Waste container.

References

  • APS Journals. (1997). A Single Amino Acid Substitution in the Antimicrobial Defense Protein Cecropin B Is Associated with Diminished Degradation.[9] American Phytopathological Society. Link

  • United Nations Environment Programme (UNEP). (2016). Sources, Fates, Toxicity, and Risks of Trifluoroacetic Acid and Its Salts. Regulations.gov.[10] Link

  • BenchChem. (2025).[3] Safeguarding the Laboratory: Proper Disposal Procedures for Antimicrobial Peptides. BenchChem Safety Resources. Link

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cecropin B (trifluoroacetate salt)

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. The handling of biologically active molecules like Cecropin B, particularly as a trifluoroacetate (TFA) salt, demands a comprehensive understanding of its properties and a meticulous approach to personal protection. This guide moves beyond a simple checklist to provide a procedural and causal framework for safely managing this potent peptide in a laboratory setting.

Hazard Identification: Understanding the Compound

Before any handling, a thorough risk assessment is paramount. This involves understanding the hazards associated with both the peptide and its counter-ion.

Cecropin B Peptide: Cecropin B is a 35-amino acid antimicrobial and anti-cancer peptide.[1] Its biological activity lies in its ability to interact with and disrupt cellular membranes, leading to cell death.[2] While some safety data sheets (SDS) may classify the peptide itself as not hazardous, it's crucial to recognize that its toxicological properties have not been fully investigated.[3][4][5] Therefore, potential health effects such as irritation to the skin, eyes, and respiratory tract upon contact or inhalation should be assumed.[3][4]

The Trifluoroacetate (TFA) Counter-Ion: Synthetic peptides are commonly purified using high-performance liquid chromatography (HPLC) with trifluoroacetic acid, resulting in the peptide being isolated as a TFA salt.[6][7][8] Trifluoroacetic acid is a strong acid and poses significant health risks, including severe skin burns, eye damage, and respiratory irritation.[9][10][11] While the peptide is in a salt form, the presence of the TFA counter-ion necessitates a higher level of precaution. Residual TFA can be cytotoxic and interfere with biological assays, which is a critical consideration for experimental design.[6][12]

Given these factors, all handling procedures must be designed to minimize direct contact and prevent aerosolization.

Core Directive: Personal Protective Equipment (PPE)

The primary barrier between a researcher and a chemical agent is appropriate PPE. The selection of PPE should be tailored to the specific task being performed, considering the physical state of the compound (lyophilized powder vs. liquid solution) and the potential for exposure.

Table 1: PPE Requirements for Handling Cecropin B (trifluoroacetate salt)
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Lyophilized Powder Safety goggles (ANSI Z87.1 compliant)[13]2 pairs of nitrile gloves (double-gloving)[13]Lab coatChemical fume hood or Class II Biosafety Cabinet is mandatory.[14] If not available, a NIOSH-approved respirator for powders is required.[13]
Reconstituting Peptide Safety goggles. A face shield is recommended due to splash risk.[13]Nitrile gloves[14][15][16]Lab coatWork should be performed in a chemical fume hood or on a designated bench area with good ventilation.[15]
Handling Peptide Solutions Safety glasses with side shields[14][15]Nitrile gloves[14][15][16]Lab coatStandard well-ventilated laboratory environment.[15]
Disposing of Waste Safety glasses with side shieldsNitrile glovesLab coatStandard well-ventilated laboratory environment.

Causality Behind PPE Choices:

  • Double-Gloving: When handling the fine, easily aerosolized lyophilized powder, double-gloving provides an extra layer of protection against contamination in case the outer glove is breached.

  • Fume Hood/Respirator: Lyophilized peptides are very light and can easily become airborne when manipulated, creating an inhalation hazard.[14] A fume hood provides critical engineering control to capture these particles.

  • Face Shield: The process of adding solvent to a lyophilized powder can sometimes cause splashing. A face shield offers a broader area of protection for the face than safety goggles alone.[13]

Operational Plan: From Receipt to Disposal

A structured workflow is essential for minimizing risk and ensuring the integrity of the research.

Step-by-Step Handling Protocol:
  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage.

    • Store the lyophilized peptide desiccated at -20°C or below, as recommended.[1][13]

    • Log the compound in your chemical inventory.

  • Preparation for Use (Weighing and Reconstitution) :

    • Before opening, allow the container to warm to room temperature inside a desiccator to prevent condensation of moisture, which can degrade the peptide.[13]

    • Don all required PPE as outlined in Table 1 for handling powder.

    • Perform all manipulations of the lyophilized powder within a chemical fume hood or other ventilated enclosure.[14]

    • Weigh the desired amount of peptide quickly and reseal the container promptly.

    • To reconstitute, add the appropriate solvent slowly to the vial to avoid splashing. Sonication may be used to aid dissolution if necessary.[13]

  • Experimental Use :

    • Handle all solutions with the appropriate PPE (Table 1).

    • Use clearly labeled vials for all stock solutions and aliquots to prevent cross-contamination.[17]

    • It is best practice to create single-use aliquots to avoid repeated freeze-thaw cycles which can degrade the peptide.[13]

Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_use Application & Disposal A Receive & Inspect Package B Store at -20°C (Desiccated) A->B C Equilibrate to Room Temp in Desiccator B->C D Don PPE: Lab Coat, Double Gloves, Goggles C->D Enter Controlled Area E Weigh Lyophilized Powder D->E F Reconstitute with Solvent E->F G Prepare Aliquots F->G Transfer to Lab Bench H Perform Experiment G->H I Dispose of Waste in Designated Chemical Waste H->I

Caption: Workflow for the Safe Handling of Cecropin B (trifluoroacetate salt).

Emergency Procedures and Disposal

Preparedness is a critical component of laboratory safety.

Emergency Actions:

  • Skin Contact : Immediately rinse the affected area with soap and plenty of water for at least 15 minutes.[14] Remove contaminated clothing.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[14] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]

Disposal Plan:

All materials that come into contact with Cecropin B (trifluoroacetate salt), including gloves, pipette tips, and empty vials, must be considered chemical waste.

  • Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.

  • Never dispose of peptide waste down the drain or in the regular trash.[16]

  • Follow all local, state, and institutional regulations for chemical waste disposal.[16]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle Cecropin B (trifluoroacetate salt), ensuring both personal well-being and the integrity of scientific discovery.

References

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Google Cloud.
  • Are there any safety concerns when handling peptide substrates? (2025, August 6). Biorunstar Blog.
  • Safe Handling & Lab PPE for Peptides | Compliance Research Guide. (2025, December 8). Purepeptix.
  • Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera Research.
  • Personal protective equipment for handling Hsp70-derived octapeptide. (2025). Benchchem.
  • Safety Data Sheet: Cecropin B. (2020, June 25). LKT Laboratories, Inc.
  • Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1). (2026, January 7). Oreate AI Blog.
  • Trifluoroacetic acid Peptide Grade. Novachem.
  • Safety Data Sheet: C-Type Natriuretic Peptide-22 (human, porcine, rat) (trifluoroacetate salt). (2024, September 17). Cayman Chemical.
  • FALGPA (trifluoroacetate salt) - Safety Data Sheet. (2025, October 21). Cayman Chemical.
  • Safety Data Sheet (SDS): Cecropin B. (2019, July 24). Eurogentec.
  • Should I Have TFA Removed from My Peptide? (2025, July 10). LifeTein.
  • Sodium trifluoroacetate (TFA) (¹³C₂, 99%) 50 µg/mL in MeOH. Cambridge Isotope Laboratories, Inc.
  • TFA removal service. sb peptide.
  • SAFETY DATA SHEET: Sodium trifluoroacetate. (2003, April 3). Thermo Fisher Scientific.
  • Safety Data Sheet: 3X FLAG Peptide (trifluoroacetate salt). (2024, September 12). Cayman Chemical.
  • SAFETY DATA SHEET: Sodium trifluoroacetate. (2003, April 3). Thermo Fisher Scientific.
  • SAFETY DATA SHEET: Potassium Trifluoroacetate. (2019, April 11). TCI EUROPE N.V.
  • SAFETY DATA SHEET: 2,2,2-Trifluoroethanol (Peptide Synthesis). (2014, April 29). Thermo Fisher Scientific.
  • The Role of Counter-Ions in Peptides—An Overview. (2020, December 3). PMC.
  • Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. (2008, March 15). PubMed.
  • TFA removal service: switch to acetate or HCl salt form of peptide. LifeTein.
  • TFA Removal From Peptides. Omizzur.
  • Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide. Benchchem.
  • Cecropin B. GoldBio.
  • Safety Data Sheet: Cecropin-B. (2024, March 26). CymitQuimica.
  • Insect Cecropins, Antimicrobial Peptides with Potential Therapeutic Applications. (2019, November 22). MDPI.
  • SDS – SAFETY DATA SHEET: TRIFLUOROACETIC ACID. Halocarbon Life Sciences.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。